SGC0946
Description
Properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCKJUKAQJINMK-HUBRGWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BrN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099663 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561178-17-3 | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1561178-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SGC0946
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a potent and highly selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) histone methyltransferase. As the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation, DOT1L plays a critical role in gene transcription regulation and is implicated in the pathogenesis of various cancers, most notably MLL-rearranged (MLL-r) leukemias. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and preclinical anti-tumor activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the DOT1L pathway.
Introduction
Epigenetic modifications are key regulators of gene expression and chromatin architecture. Among these, histone methylation is a crucial post-translational modification that dictates transcriptional outcomes. The methylation of histone H3 at lysine 79 (H3K79) is exclusively catalyzed by the non-SET domain containing histone methyltransferase, DOT1L. This modification is predominantly associated with actively transcribed genes.[1][2]
In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to ectopic loci, resulting in the hypermethylation of H3K79 at critical leukemia-associated genes, such as HOXA9 and MEIS1. This aberrant methylation drives the leukemogenic gene expression program. This compound has emerged as a powerful chemical probe and potential therapeutic agent that specifically targets DOT1L, offering a promising avenue for the treatment of these aggressive hematological malignancies and other cancers with DOT1L pathway dysregulation.
Core Mechanism of Action: DOT1L Inhibition
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L. By occupying this pocket, this compound prevents the transfer of a methyl group from SAM to the ε-amino group of H3K79. This direct inhibition of DOT1L's catalytic activity leads to a global reduction in H3K79 methylation levels.
Molecular Target and Selectivity
The primary molecular target of this compound is the histone methyltransferase DOT1L. It exhibits exceptional potency and selectivity for DOT1L over other histone methyltransferases.
Signaling Pathway
The inhibition of DOT1L by this compound initiates a cascade of downstream events, primarily centered on the reduction of H3K79 methylation and the subsequent modulation of gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference(s) |
| Radioactive Enzyme Assay | DOT1L | 0.3 | [3][4][5] |
| Surface Plasmon Resonance (SPR) | DOT1L | 0.06 (Kd) | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Treatment Duration | Reference(s) |
| A431 | H3K79 Dimethylation Reduction | Cellular H3K79me2 Levels | 2.6 | 4 days | [3][4] |
| MCF10A | H3K79 Dimethylation Reduction | Cellular H3K79me2 Levels | 8.8 | 4 days | [3][4] |
| MV4;11 (MLL-r) | Cell Viability | Cell Proliferation | Varies | 7 days | [7] |
| MOLM-13 (MLL-r) | Cell Viability | Cell Proliferation | Varies | 15 days | [7] |
| SK-OV-3 (Ovarian) | Cell Proliferation | Cell Number | Varies | 12 days | [5] |
| TOV21G (Ovarian) | Cell Proliferation | Cell Number | Varies | 12 days | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
DOT1L Radioactive Methyltransferase Assay
This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.
Workflow:
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT). Add recombinant human DOT1L enzyme, a histone H3 substrate (e.g., recombinant H3 or oligonucleosomes), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Filtration: Spot the reaction mixture onto a filter paper and wash extensively to remove unincorporated [³H]-SAM.
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for H3K79 Methylation
This technique is used to assess the cellular levels of H3K79 methylation following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MLL-r leukemia cell lines like MV4;11 or MOLM-13) in appropriate media. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 4-8 days).
-
Histone Extraction: Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the desired H3K79 methylation state (e.g., anti-H3K79me2) and a loading control (e.g., anti-total H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 7-15 days for leukemia cells).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the drug concentration to calculate the IC50 value.[8][9][10][11][12]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic locations of H3K79 methylation and how these are altered by this compound treatment.
Workflow:
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink protein-DNA complexes with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Crosslink Reversal: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[2][13][14][15][16]
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological context. Orthotopic xenograft models of ovarian cancer are commonly used.[1][17][18][19][20]
Protocol:
-
Cell Preparation: Prepare a suspension of human ovarian cancer cells (e.g., SK-OV-3).
-
Orthotopic Injection: Surgically implant the cancer cells into the ovary or ovarian bursa of immunocompromised mice (e.g., NOD-SCID).[17][18][19]
-
Tumor Growth Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.[17][20]
-
This compound Treatment: Once tumors are established, treat the mice with this compound or vehicle control. Administration can be via intraperitoneal injection or oral gavage.[5]
-
Efficacy Assessment: Monitor tumor growth and animal survival. At the end of the study, excise the tumors for further analysis (e.g., western blot for H3K79me2).
Downstream Cellular Effects
The inhibition of DOT1L by this compound leads to a variety of cellular consequences, particularly in cancer cells dependent on the DOT1L pathway.
-
Gene Expression Reprogramming: this compound treatment leads to the downregulation of MLL fusion target genes, including HOXA9 and MEIS1, which are critical for the survival of MLL-r leukemia cells.
-
Cell Cycle Arrest: this compound can induce a G1 phase cell cycle arrest in cancer cells.[5]
-
Induction of Apoptosis: In sensitive cell lines, this compound treatment can lead to programmed cell death.
-
Cell Differentiation: The inhibitor can promote the differentiation of leukemia cells, thereby reducing their self-renewal capacity.
Conclusion
This compound is a highly specific and potent inhibitor of DOT1L, the sole H3K79 methyltransferase. Its mechanism of action is centered on the competitive inhibition of the SAM binding site, leading to a global reduction in H3K79 methylation. This, in turn, reverses the aberrant gene expression programs that drive certain cancers, most notably MLL-rearranged leukemias. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of targeting DOT1L. The compelling preclinical data for this compound underscore the promise of this therapeutic strategy for patients with limited treatment options.
References
- 1. Development of a clinically relevant ovarian cancer model incorporating surgical cytoreduction to evaluate treatment of micro-metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-Seq [epd.expasy.org]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Advanced Orthotopic Ovarian Cancer Model in Mice for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
SGC0946: A Potent and Selective DOT1L Inhibitor for Research in MLL-Rearranged Leukemias and Beyond
An In-depth Technical Guide
This technical guide provides a comprehensive overview of SGC0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, biochemical and cellular activity, and selectivity profile. It also provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a critical research tool.
Introduction to DOT1L and its Role in Disease
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic mark is predominantly associated with actively transcribed genes.[1][2] Unlike most other histone lysine methyltransferases, DOT1L does not possess a SET domain.[3]
DOT1L plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage response.[4] Its dysregulation has been strongly implicated in the pathogenesis of several cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][5] In these aggressive hematological malignancies, chromosomal translocations result in the fusion of the MLL gene with various partner genes, such as AF9, AF10, and ENL.[5][6] These MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1.[6][7] This targeted inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy for this patient population.
This compound: A Powerful Chemical Probe
This compound was developed as a potent and selective chemical probe to investigate the biological functions of DOT1L.[8] It is an analogue of the earlier DOT1L inhibitor, EPZ004777, with a bromine substitution on the adenosine ring.[9] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group to H3K79.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| Cell-Free Enzymatic Assay | DOT1L | IC50 | 0.3 | [8][11][12] |
| Cellular H3K79 Dimethylation | A431 cells | IC50 | 2.6 | [3][8] |
| Cellular H3K79 Dimethylation | MCF10A cells | IC50 | 8.8 | [3][8] |
| Binding Affinity | DOT1L | Kd | 0.06 | [13] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Activity | Reference(s) |
| Protein Methyltransferases (PMTs) | 12 | Inactive | [8][12] |
| DNA Methyltransferase (DNMT1) | 1 | Inactive | [8][12] |
| Receptors (Ricerca panel) | 29 | No notable activity | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DOT1L and a typical experimental workflow for characterizing a DOT1L inhibitor like this compound.
Caption: DOT1L recruitment by MLL fusion proteins in MLL-rearranged leukemia.
References
- 1. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. - Research - Institut Pasteur [research.pasteur.fr]
- 4. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allgenbio.com [allgenbio.com]
- 11. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
SGC0946: A Potent and Selective Chemical Probe for DOT1L
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SGC0946, a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. This compound serves as an invaluable chemical probe for elucidating the biological functions of DOT1L and for exploring its therapeutic potential, particularly in the context of cancers with MLL gene rearrangements.
Introduction to DOT1L
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This methylation mark is predominantly associated with actively transcribed chromatin and plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair.[3][4] Aberrant DOT1L activity, often resulting from chromosomal translocations of the MLL gene, is a key driver in the pathogenesis of mixed-lineage leukemia (MLL).[5][6] This has positioned DOT1L as a compelling therapeutic target for this and other cancers.
This compound was developed as a potent and selective inhibitor of DOT1L, acting as a chemical probe to investigate its role in normal and disease states.[1] Its high potency and selectivity make it a superior tool compared to its analog, EPZ004777.[7]
Biochemical and Cellular Activity of this compound
This compound is a highly potent inhibitor of DOT1L's enzymatic activity. It selectively blocks the binding of the S-adenosylmethionine (SAM) cofactor to DOT1L.[8] The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Radioactive Enzyme Assay | DOT1L | 0.3 nM | [1][7] |
| Surface Plasmon Resonance (SPR) | DOT1L | K D = 0.06 nM | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Treatment Duration | Reference |
| A431 | H3K79 dimethylation | 2.6 nM | 4 days | [1][7] |
| MCF10A | H3K79 dimethylation | 8.8 nM | Not Specified | [1][7] |
| A431 | Inhibition of DOT1L | 2.65 nM | 4 days | [10] |
In cellular contexts, this compound effectively reduces the levels of H3K79 dimethylation.[1][7] This inhibition of DOT1L activity leads to downstream cellular effects, including cell cycle arrest in the G1 phase, suppression of cell self-renewal, and induction of differentiation in cancer cells.[10] Notably, this compound has been shown to selectively kill cells harboring MLL translocations.[1][7] For instance, in the Molm13 MLL-rearranged leukemia cell line, treatment with this compound leads to a time- and dose-dependent reduction in H3K79me2 levels and inhibits the expression of MLL target genes such as HOXA9 and Meis1.[6][10]
Selectivity Profile
A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits exceptional selectivity for DOT1L. It has been shown to be inactive against a panel of 12 other protein methyltransferases and DNMT1.[7][9] This high degree of selectivity minimizes the risk of off-target effects, making it a reliable tool for studying DOT1L-specific functions.
In Vivo Efficacy
The utility of this compound extends to in vivo models. In an orthotopic xenograft mouse model of ovarian cancer, intraperitoneal administration of this compound (10 mg/kg, twice weekly for 6 weeks) resulted in significant suppression of tumor progression.[10] This anti-tumor activity was accompanied by a reduction in H3K79me2 levels and decreased expression of the cell cycle regulators CDK6 and cyclin D3 within the tumor tissue.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
DOT1L Enzymatic Inhibition Assay (AlphaLISA)
This assay quantifies the ability of this compound to inhibit DOT1L enzymatic activity in a cell-free system.
Materials:
-
Recombinant DOT1L protein
-
S-adenosylmethionine (SAM)
-
Oligonucleosomes
-
This compound
-
AlphaLISA assay components
-
384-well Opti-Plate
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 384-well plate, combine the DOT1L enzyme, SAM, and oligonucleosome substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubate the plate at room temperature for 90 minutes in the dark to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA acceptor beads and donor beads according to the manufacturer's protocol to detect the level of histone methylation.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cellular H3K79 Dimethylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit DOT1L activity within cells by measuring the global levels of H3K79me2.
Materials:
-
Cell line of interest (e.g., A431, Molm13)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 4 days).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K79me2 levels.
Visualizations
DOT1L Signaling Pathway
Caption: DOT1L methylates H3K79, promoting gene transcription.
Experimental Workflow for this compound Characterization
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. allgenbio.com [allgenbio.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
SGC0946 in MLL-rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of pro-leukemic genes such as HOXA9 and MEIS1. SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L that has emerged as a critical chemical probe for studying the role of DOT1L in MLLr leukemia and as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its effects on key signaling pathways.
Mechanism of Action of this compound
This compound is a derivative of the first-in-class DOT1L inhibitor EPZ004777, with significantly greater potency.[1] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the enzymatic pocket of DOT1L and thereby preventing the transfer of a methyl group to H3K79.[2] This inhibition of DOT1L's methyltransferase activity leads to a global reduction in H3K79 methylation, which is particularly impactful at the gene loci targeted by MLL fusion proteins. The subsequent decrease in the expression of critical leukemogenic genes, such as HOXA9 and MEIS1, ultimately results in cell cycle arrest, differentiation, and apoptosis in MLLr leukemia cells.[3][4]
Recent studies have also uncovered a non-canonical pathway through which DOT1L inhibition, including by this compound, exerts its anti-leukemic effects. This pathway involves the downregulation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway. Low-dose treatment with this compound has been shown to reduce the expression of FLT3 and decrease the phosphorylation of its downstream effector, STAT5A, leading to reduced cell viability even without significant changes in HOXA9 and MEIS1 expression.[1]
Signaling Pathway Diagram
References
- 1. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC0946 in Breast Cancer: A Technical Guide for Researchers
An in-depth examination of the DOT1L inhibitor SGC0946, its mechanism of action, and its therapeutic potential in breast cancer, including in models of endocrine resistance.
Introduction
This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is unique among histone methyltransferases in that it targets histone H3 at lysine 79 (H3K79), a residue located on the globular domain of the histone.[3] The methylation of H3K79 is predominantly associated with active transcription.[3] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, including breast cancer.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role in breast cancer studies, with a focus on its mechanism of action, experimental data, and relevant protocols for research and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the catalytic activity of DOT1L.[2][3] This leads to a global reduction in H3K79 methylation levels, which in turn alters the expression of a multitude of genes involved in cell cycle progression, self-renewal, and metastatic potential.[1][6]
Downregulation of Estrogen Receptor Alpha (ERα) Signaling
A key mechanism of this compound in hormone-responsive breast cancer is the silencing of the Estrogen Receptor Alpha (ESR1) gene.[4] DOT1L has been identified as a novel cofactor for ERα, colocalizing with the receptor on chromatin to regulate the transcription of estrogen target genes.[4] By inhibiting DOT1L, this compound reduces H3K79 methylation at the ESR1 promoter and enhancer regions, leading to a decrease in ERα mRNA and protein levels.[4] This subsequently blocks the proliferation of both estrogen-dependent and antiestrogen-resistant breast cancer cells.[4] This finding is particularly significant for overcoming tamoxifen resistance, a major clinical challenge in the treatment of ER-positive breast cancer.[4][7][8][9]
Impact on Cell Cycle Regulators
Inhibition of DOT1L by this compound has been shown to induce a G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key cell cycle proteins, including CDK6 and Cyclin D3.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 9. Tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC0946: A Technical Guide to its Role in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification predominantly associated with active gene transcription.[1] By inhibiting DOT1L's catalytic activity, this compound leads to a global reduction in H3K79 methylation, thereby inducing significant changes in gene expression. This mechanism of action has shown considerable therapeutic potential, particularly in cancers driven by aberrant transcriptional programs, such as MLL-rearranged leukemia, neuroblastoma, and certain lung cancers. This guide provides an in-depth technical overview of this compound's role in gene expression, including its mechanism of action, impact on signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: Inhibition of DOT1L and Reduction of H3K79 Methylation
This compound exerts its effects by directly targeting the catalytic site of DOT1L.[1] This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. The reduction in H3K79 methylation, a hallmark of active chromatin, leads to a more condensed chromatin state and subsequent downregulation of gene expression at specific loci.[1]
Biochemical and Cellular Potency
This compound is a highly potent inhibitor of DOT1L, with a reported in vitro IC50 of 0.3 nM.[2] Its cellular activity is also robust, effectively reducing H3K79 dimethylation (H3K79me2) in various cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A431 | Cellular Assay | IC50 for H3K79me2 reduction | 2.6 nM | [2] |
| MCF10A | Cellular Assay | IC50 for H3K79me2 reduction | 8.8 nM | |
| Molm13 (MLL-rearranged) | Cellular Assay | Time-dependent reduction of H3K79me2 | Observed with 1 µM this compound over 3-7 days | [2] |
Impact on Gene Expression in Cancer
The primary consequence of DOT1L inhibition by this compound is the alteration of gene expression programs that are dependent on H3K79 methylation. This has been most extensively studied in the context of cancer.
MLL-Rearranged Leukemia
In mixed-lineage leukemia (MLL)-rearranged acute leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to H3K79 hypermethylation and the subsequent upregulation of leukemogenic target genes, most notably HOXA9 and MEIS1.[3][4] this compound treatment effectively reverses this process.
Quantitative Gene Expression Data in MLL-Rearranged Leukemia:
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| HOXA9 | Molm13 | 1 µM this compound, 7 days | Downregulated | [5] |
| MEIS1 | Molm13 | 1 µM this compound, 7 days | Downregulated | [5] |
Note: While multiple sources confirm the downregulation of these genes, specific fold-change values from RNA-seq experiments are not consistently reported in the initial search results. Further review of supplementary data from relevant publications would be necessary to populate this table with more precise quantitative data.
Neuroblastoma
In neuroblastoma, the MYCN oncogene is a key driver of tumorigenesis. DOT1L has been identified as a critical co-factor for N-Myc-mediated transcriptional activation. This compound treatment has been shown to decrease the expression of N-Myc target genes.
Quantitative Gene Expression Data in Neuroblastoma:
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| ODC1 | BE(2)-C, Kelly | shRNA-mediated DOT1L knockdown | Decreased | [6] |
| E2F2 | BE(2)-C, Kelly | shRNA-mediated DOT1L knockdown | Decreased | [6] |
Note: The available data primarily focuses on the effects of DOT1L knockdown. Quantitative data for this compound treatment on these specific N-Myc target genes would require further investigation of primary literature.
Lung Cancer
Recent studies have implicated gain-of-function mutations in DOT1L in the pathogenesis of lung cancer. These mutations can lead to the activation of the MAPK/ERK signaling pathway through the epigenetic regulation of genes like RAF1. This compound has been shown to counteract these effects.
Modulation of Signaling Pathways
This compound-induced changes in gene expression have a significant impact on key cellular signaling pathways involved in cancer cell proliferation and survival.
FLT3-ITD-STAT5A Signaling Pathway in MLL-Rearranged Leukemia
In a subset of MLL-rearranged leukemias, particularly those with internal tandem duplications in the FMS-like tyrosine kinase 3 (FLT3-ITD), the FLT3-ITD-STAT5A signaling pathway is a critical driver of leukemogenesis. Low-dose this compound treatment has been shown to downregulate FLT3 expression, leading to reduced STAT5A signaling.
Caption: this compound inhibits DOT1L, reducing H3K79me2 at the FLT3 locus and downstream signaling.
MAPK/ERK Signaling Pathway in Lung Cancer
In lung cancer models with DOT1L gain-of-function mutations, there is an enrichment of H3K79me2 at the promoter of the RAF1 gene, a key component of the MAPK/ERK pathway. This leads to increased RAF1 expression and constitutive activation of the pathway. This compound can reverse this epigenetic activation.[7][8][9]
Caption: this compound inhibits mutant DOT1L, reducing RAF1 expression and MAPK/ERK signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
Caption: Workflow for ChIP-seq analysis of H3K79me2 levels following this compound treatment.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time and concentration.
-
Cross-linking: Wash cells with PBS and cross-link with 1% formaldehyde in PBS for 10 minutes at room temperature. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K79me2 antibody overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K79me2 enrichment.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime with random hexamers.
-
First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA for sequencing.
-
PCR Amplification: Amplify the library.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.
-
Western Blotting for H3K79me2
Detailed Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
Cell Viability (MTT) Assay
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
This compound is a powerful chemical probe and a promising therapeutic candidate that modulates gene expression through the specific inhibition of DOT1L. Its ability to reverse aberrant transcriptional programs has shown significant preclinical efficacy in various cancers, most notably MLL-rearranged leukemia. The detailed mechanisms and pathways outlined in this guide provide a solid foundation for further research and drug development efforts. Future studies should focus on elucidating the full spectrum of this compound's effects on the transcriptome and epigenome in different disease contexts, identifying biomarkers of response and resistance, and exploring rational combination therapies to enhance its therapeutic potential. The continued investigation of DOT1L inhibitors like this compound holds great promise for the development of novel epigenetic therapies for a range of human diseases.
References
- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unveiling MYCN regulatory networks in neuroblastoma via integrative analysis of heterogeneous genomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SGC0946 and Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SGC0946, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It details the compound's mechanism of action, its profound effects on chromatin remodeling, and its therapeutic potential, particularly in the context of MLL-rearranged leukemias. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: this compound and DOT1L Inhibition
This compound is a chemical probe that has significantly advanced our understanding of the role of DOT1L in normal and disease states.[1][2] It is a derivative of EPZ004777 with improved potency and solubility.[3]
Mechanism of Action: this compound is a highly potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[2][4][5] It functions as an S-adenosyl-L-methionine (SAM) competitive inhibitor, binding to the enzyme's catalytic pocket and preventing the transfer of a methyl group to its histone substrate.[6] This inhibition leads to a global reduction of H3K79 methylation levels, a histone mark generally associated with active transcription.[2][7]
Chromatin Remodeling: By decreasing H3K79 methylation, this compound induces significant changes in chromatin structure. In the context of MLL-rearranged (MLL-r) leukemia, DOT1L is aberrantly recruited by MLL fusion proteins to target genes, such as the HOXA9 and MEIS1 oncogenes.[4][6] This leads to hypermethylation of H3K79 at these loci, maintaining a state of active transcription and driving leukemogenesis.[1][5] this compound-mediated inhibition of DOT1L reverses this hypermethylation, leading to a more repressive chromatin state, downregulation of MLL fusion target gene expression, and subsequent cell differentiation and apoptosis.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Enzymatic) | 0.3 nM | Radioactive enzyme assay against DOT1L | [7] |
| IC50 (Cellular, H3K79me2) | 2.6 nM | A431 cells | [7] |
| IC50 (Cellular, H3K79me2) | 8.8 nM | MCF10A cells | [7] |
| IC50 (Cellular, Proliferation) | 2.65 nM | A431 cells (4-day treatment) | [8] |
| Kd | 0.06 nM | Surface Plasmon Resonance (SPR) |
Table 1: Potency and Binding Affinity of this compound.
Signaling Pathway and Experimental Workflows
DOT1L-Mediated Signaling in MLL-Rearranged Leukemia
The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism of action of this compound.
Caption: this compound inhibits DOT1L, blocking H3K79 methylation and leukemogenesis.
Experimental Workflow: ChIP-Seq Analysis
The following diagram outlines a typical workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to study the effect of this compound on H3K79 methylation at specific gene loci.
Caption: Workflow for analyzing H3K79me2 changes with this compound using ChIP-Seq.
Detailed Experimental Protocols
Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is optimized for studying histone modifications in response to this compound treatment in cultured leukemia cells.
Materials:
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication equipment or Micrococcal Nuclease (MNase)
-
Anti-H3K79me2 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment: Culture MLL-rearranged leukemia cells to the desired density. Treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO for a specified time (e.g., 4-7 days).[8]
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Chromatin Shearing: Shear the chromatin to an average fragment size of 200-500 bp using sonication or MNase digestion. Optimization of shearing conditions is critical.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K79me2 antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify regions of H3K79me2 enrichment and compare the profiles between this compound- and vehicle-treated samples.
Protocol for Western Blotting of H3K79me2
This protocol describes the detection of H3K79me2 levels in cell lysates following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO as described in the ChIP-seq protocol. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.[9]
Protocol for RT-qPCR Analysis of Gene Expression
This protocol is for quantifying the expression of DOT1L target genes, such as HOXA9 and MEIS1, after this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO as previously described.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Real-time PCR: Perform the real-time PCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in this compound-treated cells compared to vehicle-treated cells, normalized to the expression of the housekeeping gene.
Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to DOT1L in a cellular context.
Materials:
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Intact cells
-
PBS
-
Thermal cycler
-
Cell lysis buffer (without detergents)
-
Centrifuge
-
Reagents for protein detection (e.g., Western blotting)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or DMSO for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble DOT1L at each temperature using a protein detection method like Western blotting.
-
Data Analysis: Plot the amount of soluble DOT1L as a function of temperature for both this compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of DOT1L upon drug binding.[10]
Conclusion
This compound is a powerful tool for investigating the biological roles of DOT1L and the consequences of its inhibition. Its high potency and selectivity have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias and other cancers. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound on chromatin remodeling, gene expression, and cellular function. The continued study of this compound and other DOT1L inhibitors holds significant promise for the development of novel epigenetic therapies.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC0946: A Technical Guide to its Target Discovery and Validation as a Potent and Selective DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. This document provides an in-depth technical guide on the discovery, validation, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key validation assays, and an overview of the DOT1L signaling pathway in the context of MLL-rearranged leukemia.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that catalyzes the methylation of histone H3 on lysine 79 (H3K79). This modification is associated with active transcription. In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion proteins resulting from MLL gene translocations aberrantly recruit DOT1L to chromatin. This leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, driving leukemogenesis.[1][2]
This compound was developed as a chemical probe to investigate the therapeutic potential of DOT1L inhibition. It is a derivative of the earlier DOT1L inhibitor EPZ004777, with modifications that enhance its potency and cellular activity.[3][4] This guide details the key experimental data and methodologies used to validate this compound as a selective and potent DOT1L inhibitor.
This compound Target Profile and Potency
This compound demonstrates high potency against DOT1L in both biochemical and cellular assays. Its selectivity has been established through profiling against other methyltransferases and a panel of receptors.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Radioactive Enzyme Assay | Recombinant Human DOT1L | IC50 | 0.3 nM | [3][5] |
| Surface Plasmon Resonance (SPR) | Recombinant Human DOT1L | Kd | 0.06 nM | [6] |
| Cellular H3K79 Dimethylation Assay | A431 cells | IC50 | 2.6 nM | [5] |
| Cellular H3K79 Dimethylation Assay | MCF10A cells | IC50 | 8.8 nM | [5] |
| Cell Viability Assay | MLL-rearranged leukemia cells (e.g., MOLM-13) | Varies | Varies | [7] |
Table 2: Selectivity Profile of this compound
| Panel Type | Details | Result | Reference |
| Protein Methyltransferases | Panel of 12 PMTs and DNMT1 | Inactive | [3][6] |
| Receptor Panel | Ricerca selectivity panel of 29 receptors | No notable activity | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[2] In MLL-rearranged leukemias, this inhibition leads to a reduction in H3K79 hypermethylation at the promoters of MLL-fusion target genes, resulting in their transcriptional repression and subsequent anti-leukemic effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the activity and target engagement of this compound.
DOT1L Radioactive Enzymatic Assay
This assay quantifies the enzymatic activity of DOT1L by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a histone substrate.
Workflow:
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT, recombinant human DOT1L enzyme, and histone H3 substrate.
-
Compound Addition: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the reaction mixture.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Detection: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Dimethylation Western Blot
This assay assesses the ability of this compound to inhibit DOT1L activity within a cellular context by measuring the levels of H3K79 dimethylation (H3K79me2).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A431 or MLL-rearranged leukemia cell lines) and treat with various concentrations of this compound for a specified duration (e.g., 4 days).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay or similar method.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for H3K79me2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal. Calculate the IC50 value for the reduction of H3K79me2.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SGC0946: A Technical Guide for Epigenetic Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), DOT1L plays a critical role in transcriptional regulation and has emerged as a key therapeutic target in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics and drug discovery.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, play a fundamental role in normal development and cellular differentiation. Dysregulation of epigenetic processes is a hallmark of many human diseases, including cancer.
Histone methylation, catalyzed by histone methyltransferases (HMTs), is a key epigenetic mark that can either activate or repress gene transcription depending on the specific lysine or arginine residue methylated and the degree of methylation. DOT1L is a unique HMT that methylates H3K79, a mark generally associated with active transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in the hypermethylation of H3K79 at pro-leukemogenic target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2][3]
This compound was developed as a chemical probe to investigate the biological functions of DOT1L and as a potential therapeutic agent. It is a derivative of S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, and acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor binding site of DOT1L.[4][5] Its high potency and selectivity make it an invaluable tool for studying the role of DOT1L in normal and disease states.
Mechanism of Action
This compound selectively inhibits the catalytic activity of DOT1L by competing with the methyl donor SAM for binding to the enzyme's active site.[4][5] This inhibition prevents the transfer of a methyl group to the ε-amino group of lysine 79 on histone H3. The reduction in H3K79 methylation at the promoter and enhancer regions of target genes leads to a decrease in their transcription. In the context of MLL-rearranged leukemia, this results in the downregulation of key oncogenes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the leukemic cells.[2][6]
Caption: Signaling pathway of DOT1L and this compound intervention.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Activity | Value | Assay Type | Reference |
| IC50 vs DOT1L | 0.3 nM | Radioactive Enzyme Assay | [3][4][5][6] |
| Kd vs DOT1L | 0.06 nM | Surface Plasmon Resonance (SPR) | [7] |
| Selectivity | >100-fold vs other HMTs | Radioactive Enzyme Assay | [3][4] |
| Cellular Activity | Cell Line | Value | Assay Type | Reference |
| IC50 (H3K79me2 reduction) | A431 | 2.6 nM | Cellular H3K79me2 Assay | [3][4][5][8] |
| IC50 (H3K79me2 reduction) | MCF10A | 8.8 nM | Cellular H3K79me2 Assay | [3][4][5][8] |
| IC50 (Cell Viability) | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) | ~1-5 µM | Cell Viability Assay | [6] |
| IC50 (Cell Viability) | Ovarian cancer cells | 0.2-20 µM | Cell Viability Assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
DOT1L Radioactive Enzyme Assay (Filter-Binding Method)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a histone substrate by DOT1L.
Caption: Workflow for a radioactive DOT1L enzyme assay.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3/H4 tetramer or reconstituted histone octamers
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0)
-
Scintillation fluid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding [3H]-SAM to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding the stop solution (10% TCA).
-
Transfer the reaction mixtures to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [3H]-SAM.
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Dimethylation Assay (AlphaLISA)
This is a high-throughput, no-wash immunoassay to quantify the levels of H3K79 dimethylation (H3K79me2) in cells treated with this compound.
Caption: Workflow for a cellular AlphaLISA H3K79me2 assay.
Materials:
-
A431 or other suitable cell lines
-
This compound
-
Cell culture medium and supplements
-
AlphaLISA Epigenetic Cellular Detection Kit (or similar) containing:
-
Lysis buffer
-
Extraction buffer
-
AlphaLISA Acceptor beads conjugated to an anti-H3K79me2 antibody
-
Biotinylated anti-Histone H3 (C-terminus) antibody
-
Streptavidin-coated Donor beads
-
Assay buffer
-
-
384-well white opaque assay plates
-
Alpha-enabled plate reader
Procedure:
-
Seed cells (e.g., A431) into a 384-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 4 days at 37°C in a CO2 incubator.
-
Lyse the cells by adding the lysis buffer directly to the wells.
-
Extract the histones by adding the extraction buffer.
-
Add the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody.
-
Incubate to allow the formation of the immunocomplex.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark to allow the binding of the Donor beads to the biotinylated antibody.
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).
-
Calculate the percent reduction in the H3K79me2 signal for each this compound concentration and determine the cellular IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11) or other cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom assay plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plate for the desired duration (e.g., 4 to 14 days), replenishing the medium and compound as necessary.
-
At the end of the incubation period, add MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a powerful and selective chemical probe for the histone methyltransferase DOT1L. Its ability to potently inhibit DOT1L activity in both biochemical and cellular settings has made it an indispensable tool for elucidating the role of H3K79 methylation in gene regulation and disease. The detailed protocols and quantitative data presented in this guide are intended to support the research community in further exploring the therapeutic potential of targeting DOT1L and in the development of next-generation epigenetic modulators. As our understanding of the epigenetic landscape of cancer deepens, the targeted inhibition of enzymes like DOT1L with compounds such as this compound holds significant promise for the future of precision medicine.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allgenbio.com [allgenbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
SGC0946 and Cell Cycle Arrest: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79). This modification is a critical epigenetic mark associated with active transcription. In specific cancer contexts, particularly Mixed Lineage Leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL-fusion proteins leads to the hypermethylation of H3K79 at oncogenic target genes, driving leukemogenesis. This compound reverses this aberrant methylation, leading to the transcriptional repression of key oncogenes, which in turn induces cell cycle arrest, differentiation, and apoptosis. This technical guide provides an in-depth overview of this compound's mechanism, its impact on cell cycle progression, quantitative data on its activity, and detailed protocols for key experimental assays.
Introduction to this compound and its Target: DOT1L
This compound is an aminonucleoside-based chemical probe that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site of DOT1L.[1] DOT1L (Disruptor of Telomeric Silencing 1-Like) is unique among protein lysine methyltransferases as it lacks the canonical SET domain and is the only known enzyme to catalyze the mono-, di-, and trimethylation of H3K79.[1] H3K79 methylation is predominantly found in euchromatin and is strongly correlated with transcriptional elongation and active genes.
In MLL-rearranged leukemias, the N-terminus of the MLL protein is fused to one of over 70 different partner proteins. This fusion results in the loss of MLL's own methyltransferase (H3K4) activity but confers a gain-of-function by aberrantly recruiting the DOT1L enzyme to MLL target loci.[2] This leads to ectopic H3K79 hypermethylation and sustained high-level expression of critical leukemogenic genes, including HOXA9 and MEIS1, which block hematopoietic differentiation and promote proliferation.[3][4] By inhibiting DOT1L, this compound selectively targets this core dependency in MLL-rearranged leukemia cells.[1]
Mechanism of Action: From Epigenetic Reversal to Cell Cycle Arrest
The primary mechanism of this compound involves the direct, potent, and selective inhibition of DOT1L's enzymatic activity.[1][5] This action initiates a cascade of cellular events culminating in cell cycle arrest.
-
Inhibition of H3K79 Methylation : this compound binds to the active site of DOT1L, preventing the transfer of a methyl group from SAM to H3K79. This leads to a global, time-dependent reduction in H3K79me1/me2 levels.[5][6]
-
Transcriptional Repression : The decrease in the H3K79me2 active chromatin mark at the promoters and gene bodies of MLL-fusion target genes, such as HOXA9 and MEIS1, results in their transcriptional downregulation.[7]
-
Induction of Cell Cycle Arrest : The suppression of these key oncogenes, along with other critical cell cycle regulators, removes the proliferative signals that maintain the leukemic state. This leads to a halt in cell cycle progression.[4][8]
The specific phase of cell cycle arrest can be context-dependent:
-
In MLL-rearranged leukemia , DOT1L inhibition typically induces a G0/G1 phase arrest .[4] This is associated with the downregulation of key G1/S transition proteins like Cyclin D1 (CCND1), Cyclin D3, and CDK6.[3][5]
-
In other malignancies, such as renal cell carcinoma and colorectal cancer , DOT1L inhibition has been shown to induce S-phase arrest .[9][10][11] This arrest is linked to the epigenetic downregulation of the c-Myc oncogene, leading to reduced expression of S-phase proteins like CDK2 and Cyclin A2, and an increase in the expression of CDK inhibitors p21 and p27.[9][10]
Furthermore, in MLL-rearranged leukemias harboring a common co-occurring FLT3-ITD mutation, this compound can exert its anti-proliferative effects through a non-canonical pathway by suppressing FLT3-ITD/STAT5A signaling, even at low concentrations that do not impact HOXA9 expression.[12]
Quantitative Data and Cellular Activity
The potency of this compound has been characterized in both enzymatic and cellular assays. The tables below summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| DOT1L Inhibition (IC₅₀) | 0.3 nM | Radioactive Enzyme Assay | [1][5] |
| DOT1L Binding (K_D) | 0.06 nM | Surface Plasmon Resonance (SPR) | [13] |
| Selectivity | >100-fold | Over other histone methyltransferases | [1][5] |
Table 1: Biochemical Potency and Selectivity of this compound.
| Cell Line | Cancer Type | IC₅₀ (H3K79me2 Reduction) | Treatment Duration | Reference |
| A431 | Epidermoid Carcinoma | 2.6 nM | 4 days | [1][5] |
| MCF10A | Non-tumorigenic Breast | 8.8 nM | 4 days | [1][5] |
Table 2: Cellular Activity of this compound in Reducing H3K79 Dimethylation.
| Cell Line | Cancer Type | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| 786-O | Renal Cell Carcinoma | Control (0 µM this compound) | 59.8 | 27.5 | 12.7 | [9] |
| 786-O | Renal Cell Carcinoma | 5 µM this compound | 45.1 | 46.8 | 8.1 | [9] |
| 786-O | Renal Cell Carcinoma | 10 µM this compound | 41.5 | 51.2 | 7.3 | [9] |
Table 3: Effect of this compound on Cell Cycle Distribution in 786-O Renal Cancer Cells. Data demonstrates a significant S-phase arrest.
Visualized Pathways and Workflows
Detailed Experimental Protocols
Western Blot for Histone H3K79me2 Reduction
This protocol is for assessing the change in global H3K79me2 levels following this compound treatment.
1. Histone Extraction (Acid Extraction Method): a. Culture cells to ~80-90% confluency and treat with desired concentrations of this compound for the specified duration (e.g., 48-96 hours). b. Harvest ~1-5 x 10⁷ cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (v/v) NaN₃). Lyse on ice for 10 minutes with gentle stirring. d. Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant. e. Wash the nuclear pellet with half the volume of TEB and centrifuge again. f. Resuspend the pellet in 0.2 N Hydrochloric Acid (HCl) and incubate overnight at 4°C with rotation. g. Centrifuge at 2000 rpm for 10 minutes at 4°C. Collect the supernatant containing histones. h. Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer: a. Prepare samples by diluting 1-5 µg of extracted histones in 1X Laemmli sample buffer. Heat at 95°C for 5 minutes. b. Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histones.[14] c. Run the gel until sufficient separation is achieved. d. Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. This smaller pore size is crucial for retaining small histone proteins.[15] e. Confirm transfer efficiency by Ponceau S staining.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for H3K79me2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. g. To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
Cell Cycle Analysis by Flow Cytometry
This protocol details the most common method for analyzing cell cycle distribution using DNA content staining with Propidium Iodide (PI).
1. Cell Preparation and Fixation: a. Seed and treat cells with this compound as required for the experiment. Include a vehicle-treated (DMSO) control. b. Harvest cells (including any floating cells in the supernatant) and wash once with cold PBS. Count the cells to ensure approximately 1 x 10⁶ cells per sample. c. Resuspend the cell pellet by vortexing gently. While vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16] d. Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[17]
2. Staining: a. Centrifuge the fixed cells at ~800 x g for 5 minutes to pellet. Discard the ethanol. b. Wash the cell pellet once with PBS to remove residual ethanol. c. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16] RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining. d. Incubate in the dark at room temperature for 30 minutes or at 4°C for 1-2 hours.
3. Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer equipped with a laser for exciting PI (e.g., 488 nm or 561 nm). b. Collect data from at least 10,000-20,000 single-cell events per sample. c. Use a linear scale for the fluorescence channel measuring PI intensity (e.g., FL2-A or PE-A). This is critical because the difference in DNA content between G1 (2N) and G2/M (4N) is a simple factor of two.[16] d. Use doublet discrimination gating (e.g., plotting fluorescence area vs. height) to exclude cell aggregates, which can be misinterpreted as G2/M cells. e. Use a cell cycle analysis software platform (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful chemical probe that has been instrumental in elucidating the critical role of DOT1L and H3K79 methylation in cancer biology. Its ability to induce cell cycle arrest through the targeted epigenetic silencing of key oncogenic drivers underscores the therapeutic potential of DOT1L inhibition. The context-dependent nature of the cell cycle arrest, shifting between G1 and S phase in different cancer types, highlights the diverse downstream consequences of modulating this core epigenetic pathway. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the effects of this compound and other DOT1L inhibitors in various preclinical models.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 12. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946: A Technical Guide to a DOT1L Inhibitor for Inducing Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of SGC0946, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It details the mechanism of action, its application in inducing cell differentiation, particularly in the context of MLL-rearranged leukemias, and the underlying signaling pathways. This guide summarizes key quantitative data and provides detailed experimental protocols for researchers investigating the therapeutic potential of DOT1L inhibition.
Introduction: The Role of DOT1L in Epigenetics and Disease
Protein methyltransferases (PMTs) are crucial enzymes in the epigenetic regulation of gene expression and chromatin signaling.[1] Disruptor of telomeric silencing 1-like (DOT1L) is a unique PMT, as it is the only known enzyme to methylate histone H3 on lysine 79 (H3K79), a mark associated with active transcription.[1][2] Dysregulation of DOT1L is strongly linked to the pathogenesis of several cancers, most notably mixed-lineage leukemia (MLL).[1][3][4]
In MLL-rearranged leukemias, the MLL gene is fused to one of several partner genes, creating an oncogenic fusion protein.[4] This fusion protein aberrantly recruits DOT1L to specific gene loci, including critical hematopoietic development genes like HOXA9 and MEIS1.[4][5] The resulting hypermethylation of H3K79 at these sites leads to their sustained overexpression, blocking hematopoietic differentiation and driving leukemogenesis.[4][6]
This compound is a highly potent and selective, cell-active chemical probe that inhibits DOT1L.[1][3] By blocking the catalytic activity of DOT1L, this compound reverses the aberrant H3K79 methylation, suppresses the expression of MLL-fusion target genes, and induces differentiation, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[5][7] This makes this compound an invaluable tool for studying DOT1L biology and a promising candidate for targeted cancer therapy.[3][5]
Mechanism of Action of this compound
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[8] It binds to the cofactor-binding pocket of the enzyme, inducing conformational changes that create additional interaction surfaces, contributing to its high-affinity binding and selectivity.[1][9] This inhibition prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. The primary downstream effect is a global reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2).[1][3][5] This epigenetic modification reversal leads to the transcriptional repression of DOT1L target genes.
This compound-Induced Cell Differentiation
The primary therapeutic effect of this compound is the induction of cell differentiation in cancer cells that are dependent on DOT1L activity.
MLL-Rearranged Leukemia
In MLL-rearranged leukemia, MLL-fusion proteins recruit DOT1L to chromatin, leading to aberrant H3K79 hypermethylation and the expression of genes that maintain an undifferentiated, proliferative state.[6][7] Treatment with this compound leads to a time- and dose-dependent reduction in H3K79me2 levels.[5] This epigenetic reprogramming results in:
-
Downregulation of MLL-fusion target genes : Notably, HOXA9 and MEIS1 expression is effectively inhibited.[5]
-
Cell Cycle Arrest : Leukemia cells are arrested in the G1 phase of the cell cycle.[5]
-
Induction of Differentiation : Cells begin to express markers associated with mature hematopoietic lineages.[7]
-
Apoptosis : Programmed cell death is induced in the leukemic cells.[7]
These effects are highly selective for cells bearing MLL translocations, with minimal impact on non-MLL rearranged cells.[7][10]
Other Contexts
The role of this compound and DOT1L in differentiation extends beyond leukemia:
-
Neuronal Differentiation : Inhibition of DOT1L with this compound has been shown to impair the proliferation and differentiation of cerebellar granule neuron progenitors.[11]
-
B-Cell Differentiation : DOT1L is essential for the formation of germinal center B cells and prevents their premature differentiation into plasma cells.[12]
-
Reprogramming to Pluripotency : Inhibiting DOT1L can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), suggesting H3K79 methylation is a barrier to acquiring pluripotency.[13][14][15]
Quantitative Data Summary
The potency and effects of this compound have been quantified in numerous studies. The tables below summarize key data points.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cell-free Enzymatic Assay | DOT1L | IC50 | 0.3 nM | [1][3] |
| Cellular Assay (H3K79me2) | A431 cells | IC50 | 2.6 nM | [1] |
| Cellular Assay (H3K79me2) | MCF10A cells | IC50 | 8.8 nM | [1][3] |
| Cellular Assay (H3K79me2) | A431 cells | IC50 | ~3 nM | [16] |
| Cellular Assay (Viability) | MLL-rearranged cells | IC50 | 3.5 nM (MV4-11) |[2] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Molm13 (MLL-rearranged) | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 | [5] |
| Molm13 (MLL-rearranged) | 1 µM | 7 days | Inhibition of HOXA9 and Meis1 target genes | [5] |
| Human Cord Blood (MLL-AF9) | 1-5 µM | 14 days | Selective reduction of cell viability | [5] |
| SK-OV-3, TOV21G (Ovarian) | 10 µM | 12 days | Induction of G1 phase arrest | [5] |
| A431 | Not specified | 4 days | Inhibition of H3K79me2 |[1] |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these for their specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating suspension or adherent cancer cell lines with this compound.
-
Cell Seeding : Seed cells (e.g., MOLM-13, MV4-11, A431) at an appropriate density in a multi-well plate or flask.[17] For suspension cells, a typical density is 0.2-0.5 x 10^6 cells/mL. For adherent cells, seed to achieve 50-70% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 nM to 10 µM).[5]
-
Treatment : Add the this compound-containing medium to the cells. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound dose).
-
Incubation : Incubate the cells for the desired duration (e.g., 4 to 14 days).[3][5] For long-term treatments, refresh the medium with a fresh compound every 2-3 days.[18]
-
Harvesting : Harvest cells for downstream analysis (e.g., Western blot, RT-qPCR, flow cytometry).
Western Blotting for H3K79me2 Reduction
This protocol is for assessing the inhibition of DOT1L activity by measuring H3K79me2 levels.
-
Cell Lysis and Histone Extraction : After this compound treatment, harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification : Determine the protein concentration of the histone extracts using a standard assay (e.g., BCA).
-
SDS-PAGE : Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2. Also, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Quantify band intensities to determine the reduction in H3K79me2 relative to the total H3 and vehicle control.
Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding : Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).
-
Treatment : Add serial dilutions of this compound to the wells. Include a vehicle control and a no-cell background control.
-
Incubation : Incubate the plate for an extended period, typically 7 to 14 days, to observe the anti-proliferative effects.[5][9]
-
Viability Assessment : At the end of the incubation period, add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Analysis : Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a powerful chemical probe that has been instrumental in validating DOT1L as a therapeutic target, particularly for MLL-rearranged leukemias.[3][19] Its ability to selectively inhibit H3K79 methylation leads to the suppression of a leukemogenic gene expression program and the induction of cancer cell differentiation.[5][7] The data and protocols presented in this guide offer a foundation for researchers to explore the multifaceted roles of DOT1L in cell fate determination and disease.
Future research may focus on overcoming the challenges of DOT1L inhibitor therapy, such as the long treatment durations required for efficacy, and exploring synergistic combinations with other epigenetic modifiers or standard chemotherapy agents to enhance therapeutic outcomes.[2][8] Furthermore, expanding the investigation of DOT1L's role in solid tumors and other developmental processes will continue to uncover new biological insights and potential therapeutic applications.[5][20]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin modifications as therapeutic targets in MLL-rearranged Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946: A Technical Guide to its Role in the Suppression of Metastatic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains the primary driver of cancer-related mortality. The epigenetic landscape of cancer cells plays a pivotal role in acquiring metastatic capabilities. One key epigenetic regulator implicated in this process is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), which is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). Aberrant DOT1L activity is linked to the transcriptional activation of pro-metastatic genes. SGC0946 is a potent and highly selective, small-molecule inhibitor of DOT1L. This document provides a comprehensive technical overview of this compound, its mechanism of action in suppressing metastatic potential, a compilation of quantitative data, and detailed protocols for key experimental assays.
Core Mechanism of this compound Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the catalytic domain of DOT1L.[1] By occupying this site, this compound prevents DOT1L from utilizing its methyl donor substrate, SAM, thereby inhibiting the methylation of H3K79. H3K79 methylation is predominantly an active chromatin mark; its reduction leads to the transcriptional repression of DOT1L target genes. Many of these target genes are integral to the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[1]
Impact on Pro-Metastatic Signaling Pathways
The inhibition of DOT1L by this compound has been shown to modulate several signaling pathways critical for metastasis. Notably, this includes the downregulation of key transcription factors that drive EMT, such as SNAIL, ZEB1, and ZEB2.[2] The reduction in H3K79 methylation at the promoters of these genes leads to their transcriptional repression. This, in turn, restores the expression of epithelial markers like E-cadherin and reduces the expression of mesenchymal markers like N-cadherin and Vimentin. Furthermore, DOT1L activity has been linked to the Wnt/β-catenin and MAPK/ERK pathways, both of which are instrumental in promoting cancer cell proliferation, invasion, and the maintenance of cancer stem cell (CSC) populations.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.
| Parameter | Value | System | Reference |
| IC50 (Enzymatic) | 0.3 nM | Cell-free DOT1L assay | [4] |
| Cellular IC50 (H3K79me2) | 2.6 nM | A431 cells | [4] |
| Cellular IC50 (H3K79me2) | 8.8 nM | MCF10A cells | [4] |
Note: Further quantitative data on migration and invasion inhibition are often presented as percentage reduction relative to control in specific studies and may vary depending on the cell line and assay conditions.
Detailed Experimental Protocols
The following are representative protocols for assessing the anti-metastatic potential of this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
Replace the medium with fresh, serum-free (or low-serum) medium containing various concentrations of this compound or vehicle control (DMSO). Suggested starting concentrations could range from 10 nM to 1 µM based on cellular IC50 values.
-
Place the plate on a microscope stage within a 37°C, 5% CO2 incubator.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
-
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound.
-
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as chemoattractant)
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.1%)
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution (e.g., 50 µL per insert) and allow it to solidify at 37°C for at least 1 hour.[5]
-
Harvest and resuspend cancer cells in serum-free medium. A typical cell density is 2.5 x 10^4 to 5 x 10^4 cells per insert.[5]
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts, including the desired concentrations of this compound or vehicle control.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[5]
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes.[6]
-
Stain the fixed cells with 0.1% crystal violet for 10 minutes.[5]
-
Gently wash the inserts with water and allow them to air dry.
-
Data Analysis: Using a microscope, count the number of stained, invaded cells in several random fields of view for each insert. Calculate the average number of invaded cells per field and normalize to the vehicle control.
-
In Vivo Experimental Metastasis Model
This model assesses the effect of this compound on the colonization and growth of metastatic tumors in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line capable of metastasis (e.g., luciferase-tagged MDA-MB-231)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Sterile PBS
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Standard surgical and injection equipment
-
-
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 1 x 10^6 cells) in sterile PBS for injection.
-
Tumor Cell Inoculation: Inject the cancer cell suspension into the lateral tail vein of the mice. This route primarily leads to lung metastases.[7]
-
Treatment Regimen: Begin treatment with this compound or vehicle control. The dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined based on pharmacokinetic and tolerability studies.
-
Monitoring Metastatic Burden:
-
If using luciferase-tagged cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the metastatic burden in target organs like the lungs.[7]
-
Monitor animal health, including body weight, throughout the experiment.
-
-
Endpoint Analysis: At the end of the study (determined by tumor burden or animal health), euthanize the mice.
-
Excise relevant organs (e.g., lungs) and fix them in formalin.
-
Data Analysis:
-
Quantify the bioluminescent signal from the imaging data.
-
Count the number of visible metastatic nodules on the surface of the excised organs.
-
Perform histological analysis (e.g., H&E staining) on tissue sections to confirm and quantify the metastatic lesions.
-
-
Conclusion
This compound represents a promising therapeutic agent for targeting the metastatic cascade. Its high potency and selectivity for DOT1L provide a clear mechanism for downregulating the epigenetic drivers of invasion and metastasis. The experimental frameworks provided herein offer a robust starting point for researchers to further investigate and validate the anti-metastatic efficacy of this compound in various cancer models. Further research, particularly in preclinical in vivo models of spontaneous metastasis, will be crucial in advancing this compound towards clinical application.
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a new therapeutic target for aggressive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SGC0946 for H3K79me2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC0946 is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. By inhibiting DOT1L, this compound leads to a reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2). This application note provides detailed protocols for utilizing Western blotting to detect the reduction of H3K79me2 in response to this compound treatment, a key method for verifying the compound's cellular activity.
Mechanism of Action
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[1] This inhibition prevents the transfer of methyl groups to H3K79, leading to a global decrease in H3K79me1, H3K79me2, and H3K79me3 levels. The reduction of the H3K79me2 mark is a robust and commonly used biomarker for assessing the cellular potency and target engagement of DOT1L inhibitors like this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on H3K79me2 levels has been quantified in various cell lines and in cell-free assays. The following table summarizes key quantitative data.
| Assay Type | System | Parameter | Value | Reference |
| Enzymatic Assay | Cell-free | IC50 | 0.3 nM | [2][3] |
| Cellular Assay | A431 cells | IC50 | 2.6 nM | |
| Cellular Assay | MCF10A cells | IC50 | 8.8 nM | |
| Cellular Assay | Molm13 MLL cells | Concentration for complete inhibition | 1 µM (7 days) | [2] |
| Cellular Assay | SK-OV-3 and TOV21G cells | Effective concentration | 0.2, 2, or 20 µM (12 days) | [2] |
| In Vivo Assay | Mouse orthotopic xenograft ovarian cancer model | Dosing Regimen | 10 mg/kg (i.p., twice a week for 6 weeks) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DOT1L signaling pathway and the experimental workflow for the Western blot analysis of H3K79me2.
Caption: DOT1L-mediated H3K79 methylation pathway and its inhibition by this compound.
References
Application Notes and Protocols for SGC0946 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L. The provided data and methodologies are based on preclinical studies in cancer models.
In Vivo Efficacy of this compound in an Ovarian Cancer Model
This compound has demonstrated significant anti-tumor activity in a mouse orthotopic xenograft model of ovarian cancer. Administration of this compound leads to the suppression of tumor growth by inhibiting the enzymatic activity of DOT1L, resulting in a downstream reduction of H3K79 methylation and the expression of key cell cycle proteins.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treated |
| Dosage | N/A | 10 mg/kg[1] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[1] |
| Frequency | Twice a week | Twice a week[1] |
| Duration | 6 weeks | 6 weeks[1] |
| Tumor Growth | Progressive | Significantly suppressed[1] |
| H3K79me2 Levels in Tumors | High | Decreased[1] |
| CDK6 Levels in Tumors | High | Decreased[1] |
| Cyclin D3 Levels in Tumors | High | Decreased[1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a clear stock solution (e.g., 100 mg/mL).
-
Formulate the working solution: For a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition.
-
To 400 µL of PEG300, add 50 µL of the 100 mg/mL this compound stock solution in DMSO. Mix thoroughly until clear.
-
Add 50 µL of Tween 80 to the mixture. Mix thoroughly until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
-
Final Concentration: This formulation will result in a 5 mg/mL this compound solution. The final solvent composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Administration: The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Orthotopic Ovarian Cancer Xenograft Model in NOD-SCID Mice
This protocol outlines the establishment of an orthotopic ovarian cancer xenograft model in female NOD-SCID mice.
Materials:
-
Female NOD-SCID mice (4-6 weeks old)
-
Human ovarian cancer cell line (e.g., SK-OV-3, OVCAR-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture the chosen ovarian cancer cell line under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10⁶ cells in 10 µL).
-
Animal Preparation and Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position.
-
Make a small incision in the abdominal wall to expose the peritoneal cavity.
-
Gently exteriorize the ovary.
-
Using a fine-gauge needle, inject the cell suspension directly into the ovarian bursa.
-
Carefully return the ovary to the peritoneal cavity.
-
Close the incision with sutures or surgical clips.
-
-
Post-operative Care: Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth through regular abdominal palpation and/or bioluminescence imaging.
-
This compound Treatment: Once tumors are established (e.g., detectable by imaging), begin treatment with this compound as described in the protocol above.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of the DOT1L enzyme. DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). H3K79 methylation is generally associated with active gene transcription. By inhibiting DOT1L, this compound reduces H3K79 methylation, leading to the downregulation of genes involved in cancer cell proliferation and survival.
Caption: this compound inhibits DOT1L, reducing H3K79 methylation and oncogenic gene transcription.
DOT1L and Wnt/β-catenin Signaling Pathway
In certain cancers, DOT1L has been implicated in the regulation of the Wnt/β-catenin signaling pathway. DOT1L-mediated H3K79 methylation can enhance the expression of Wnt target genes, promoting cancer cell stemness and proliferation. Inhibition of DOT1L can disrupt this process.
Caption: DOT1L inhibition by this compound can suppress the Wnt/β-catenin signaling pathway.
DOT1L and MAPK/ERK Signaling Pathway
DOT1L can also influence the MAPK/ERK signaling pathway. By regulating the expression of key components of this pathway, DOT1L can contribute to cancer cell growth and survival.
References
Application Notes and Protocols for SGC0946 ChIP-seq Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and conducting a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the effects of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is a unique histone methyltransferase as it is the only known enzyme to methylate lysine 79 of histone H3 (H3K79), a modification associated with active transcription.[3][4] Dysregulation of DOT1L activity is implicated in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias.[5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, which drives leukemogenesis.[5] this compound acts by competitively binding to the S-adenosyl-L-methionine (SAM) binding site of DOT1L, thereby inhibiting its methyltransferase activity.[5] This leads to a reduction in H3K79 methylation levels, subsequent downregulation of target oncogenes, and induction of cell cycle arrest and differentiation in cancer cells.[2][4][7]
This compound Mechanism of Action
Caption: this compound inhibits DOT1L, reducing H3K79me2 and gene transcription.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound from various studies.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.3 nM | Cell-free enzymatic assay | - | [1][2][3] |
| Kd | 0.06 nM | Surface Plasmon Resonance (SPR) | - | [8] |
| Cellular IC50 | 2.6 nM | H3K79 dimethylation | A431 cells | [3] |
| Cellular IC50 | 2.65 nM | DOT1L inhibition | A431 cells | [2] |
| Cellular IC50 | 8.8 nM | H3K79 dimethylation | MCF10A cells | [1][3] |
This compound ChIP-seq Experimental Design
A well-designed ChIP-seq experiment is crucial for obtaining high-quality, interpretable data. The primary objective of this experiment is to identify genomic regions that exhibit a significant change in H3K79 dimethylation (H3K79me2) levels following treatment with this compound.
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration and for the same duration as the this compound-treated group.
-
This compound-Treated: Cells treated with an effective concentration of this compound.
-
Input DNA Control: For each condition (vehicle and this compound-treated), a sample of sonicated chromatin should be processed without immunoprecipitation. This control is essential for correcting for biases in chromatin shearing and sequencing.
-
IgG Control: A negative control immunoprecipitation using a non-specific IgG antibody should be performed for each condition to determine the level of background signal.
Cell Line Selection:
The choice of cell line is critical. MLL-rearranged leukemia cell lines such as MV4-11 or MOLM-13 are highly recommended as they are known to be sensitive to DOT1L inhibition.
This compound Treatment Conditions:
-
Concentration: Based on published cellular IC50 values, a starting concentration in the range of 10-100 nM is recommended. A dose-response experiment to measure the reduction of global H3K79me2 by Western blot is advised to determine the optimal concentration for your chosen cell line.
-
Duration: Treatment times ranging from 3 to 7 days have been shown to be effective in reducing H3K79me2 levels and inhibiting target gene expression.[2] A time-course experiment is recommended to identify the optimal treatment duration.
Antibody Selection:
Use a ChIP-validated antibody specific for H3K79me2. It is crucial to validate the antibody's specificity and efficiency in your experimental system.
This compound ChIP-seq Experimental Workflow
The following diagram outlines the major steps in the this compound ChIP-seq experiment.
Caption: Workflow for this compound ChIP-seq from cell treatment to data analysis.
Detailed ChIP-seq Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and this compound Treatment
-
Culture your chosen cell line (e.g., MV4-11) under standard conditions to ~80% confluency.
-
Treat cells with the predetermined optimal concentration of this compound or vehicle (DMSO) for the desired duration.
-
Ensure you have a sufficient number of cells for each ChIP sample (typically 1x107 to 2x107 cells).
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Lyse the cells using a suitable lysis buffer to release the nuclei.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing/sonication buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Verify the chromatin fragment size by running an aliquot on an agarose gel.
4. Immunoprecipitation (IP)
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Set aside an aliquot of the pre-cleared lysate as the "Input" control.
-
Incubate the remaining lysate with a ChIP-grade anti-H3K79me2 antibody or a non-specific IgG control overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
5. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[9]
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input samples at 65°C overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a column-based purification kit.
7. Library Preparation and Sequencing
-
Quantify the purified ChIP and input DNA.
-
Prepare sequencing libraries from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform size selection of the libraries to enrich for fragments of the desired size.
-
Sequence the libraries on a next-generation sequencing platform. A sequencing depth of at least 20 million reads per sample is recommended.[10]
Data Analysis Pipeline
1. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
2. Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using an aligner such as BWA or Bowtie2.[11]
3. Peak Calling: Identify regions of significant H3K79me2 enrichment (peaks) in the this compound-treated and vehicle control samples relative to their respective input controls using a peak caller like MACS2.[11]
4. Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle control samples to identify regions with significantly altered H3K79me2 levels.
5. Downstream Analysis:
-
Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome browser like IGV.[11]
-
Annotation: Annotate the differential peaks to nearby genes.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis on the genes associated with differential peaks to understand the biological processes affected by this compound treatment.
-
Motif Analysis: Identify enriched transcription factor binding motifs within the differential peak regions.
Expected Results and Interpretation
Treatment with this compound is expected to cause a global reduction in H3K79me2 levels. The ChIP-seq data should reveal a significant decrease in the number and intensity of H3K79me2 peaks in the this compound-treated cells compared to the vehicle control. Specifically, a reduction in H3K79me2 enrichment is anticipated at the promoter and gene body regions of known DOT1L target genes, such as HOXA9 and MEIS1, in MLL-rearranged leukemia cells. This would provide genomic-level evidence of this compound's mechanism of action and help identify novel gene targets affected by DOT1L inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
- 11. researchgate.net [researchgate.net]
Application Note: SGC0946 Cell Viability Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGC0946 is a highly potent and selective small molecule inhibitor of the DOT1L histone methyltransferase.[1] DOT1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This methylation plays a crucial role in the regulation of gene expression and is implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias. This compound exhibits a high degree of selectivity and potency, with an IC50 of 0.3 nM in cell-free assays.[1] In cellular assays, it effectively reduces H3K79 dimethylation with IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells.[1] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a tetrazolium-based colorimetric assay (MTS) and a luminescence-based ATP assay.
Signaling Pathway of this compound
This compound exerts its biological effect by inhibiting the enzymatic activity of DOT1L. This prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 lysine 79 (H3K79). The subsequent reduction in H3K79 methylation levels alters gene expression, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Caption: this compound inhibits DOT1L-mediated H3K79 methylation.
Experimental Protocols
This section details two common methods for assessing cell viability following treatment with this compound: the MTS assay and the ATP assay.
MTS Cell Viability Assay
This protocol is adapted from standard tetrazolium-based assay procedures.[2][3] The MTS compound is reduced by viable, metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
ATP-Based Cell Viability Assay (Luminescence)
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled cell culture plates
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
ATP detection reagent kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque plate at a density of approximately 8,000 cells/well in 100 µL of medium and culture for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of this compound and vehicle control as described in the MTS protocol.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Reagent Addition: Add 100 µL of the ATP detection reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Experimental Workflow
The following diagram outlines the general workflow for assessing cell viability in response to this compound treatment.
Caption: General workflow for this compound cell viability assay.
Data Presentation
The quantitative data for this compound's potency is summarized in the table below. This data is critical for designing the concentration range for cell viability experiments.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic) | 0.3 nM | Cell-free assay | [1] |
| IC50 (H3K79me2) | 2.6 nM | A431 cells | [1] |
| IC50 (H3K79me2) | 8.8 nM | MCF10A cells | [1] |
| Binding Affinity (KD) | 0.06 nM | SPR | [4] |
Data Analysis:
-
Subtract the average background absorbance/luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Signal of treated cells / Signal of vehicle control cells) x 100
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Conclusion
This application note provides a comprehensive guide for assessing the effect of the DOT1L inhibitor this compound on cell viability. The detailed protocols for MTS and ATP-based assays, along with the summary of this compound's potency, offer a solid foundation for researchers investigating its therapeutic potential. The provided diagrams for the signaling pathway and experimental workflow aid in the conceptual understanding and practical execution of these experiments.
References
Application Notes and Protocols for SGC0946 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC0946 is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like), with an IC50 of 0.3 nM in cell-free assays.[1][2][3] It plays a crucial role in epigenetic research, particularly in studies related to cancers with MLL gene rearrangements, such as acute leukemias.[2][3] this compound competitively inhibits the binding of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L, leading to a reduction in histone H3 lysine 79 (H3K79) methylation.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
This compound Signaling Pathway
This compound targets DOT1L, the sole enzyme responsible for H3K79 methylation. This methylation is a key epigenetic mark associated with active transcription. In cancers driven by MLL fusions, the fusion protein aberrantly recruits DOT1L to ectopic sites, leading to the methylation of H3K79 at target genes like HOXA9 and MEIS1, which drives leukemogenesis. This compound's inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of these target genes, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[3]
Caption: this compound inhibits DOT1L, blocking H3K79 methylation and leukemogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 618.57 g/mol | [1][4][5] |
| Molecular Formula | C₂₈H₄₀BrN₇O₄ | [1][4][5] |
| CAS Number | 1561178-17-3 | [1][4] |
| Appearance | White to yellow solid | [3] |
| In Vitro IC₅₀ (DOT1L) | 0.3 nM | [1][2][3][4] |
| Cellular IC₅₀ (H3K79me2 reduction) | 2.6 nM (A431 cells), 8.8 nM (MCF10A cells) | [1][2] |
Solubility Data
| Solvent | Maximum Solubility (in vitro) | Source(s) |
| DMSO | ≥ 50 mg/mL (~80.83 mM) | [5] |
| 100 mg/mL (161.66 mM) - use fresh DMSO | [1] | |
| >31 mg/mL | [6] | |
| Ethanol | 100 mg/mL | [1] |
| ~97.6 mg/mL (with sonication) | [6] | |
| Water | Insoluble | [1][6] |
| DMF | 10 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile, empty microcentrifuge tube or vial on the balance and tare it.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder into the tared container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.19 mg of this compound (Molecular Weight = 618.57 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.01 mol/L x 618.57 g/mol = 0.00619 g = 6.19 mg
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of fresh DMSO to the container with the this compound powder. To continue the example, add 1 mL of DMSO.
-
Note: DMSO is hygroscopic; moisture can reduce the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
-
Dissolution:
-
Cap the tube/vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming of the solution to 37°C for 10-15 minutes or brief sonication in a water bath can aid dissolution.[6][7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][5]
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | ≥ 3 years | [1][5] |
| In Solvent (DMSO) | -80°C | ≥ 1 year | [1][3] |
| -20°C | 1 month to 1 year | [1][3][5] |
Note: It is recommended to store stock solutions at -80°C for maximum stability and to avoid repeated freeze-thaw cycles.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use in experiments.
Conclusion
The accurate preparation of this compound stock solutions is a fundamental step for any research involving this potent DOT1L inhibitor. By following the detailed protocols and adhering to the storage recommendations outlined in this document, researchers can ensure the consistency and reliability of their experimental outcomes. Always refer to the specific lot's certificate of analysis for any variations in purity or handling instructions.
References
SGC0946 Treatment in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, for treating various cancer cell lines. This document includes summaries of treatment durations and their effects, detailed experimental protocols for key assays, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting DOT1L (disruptor of telomeric silencing 1-like), an enzyme that methylates histone H3 on lysine 79 (H3K79).[1][2] Dysregulation of DOT1L activity is implicated in certain cancers, particularly those with MLL (mixed-lineage leukemia) gene rearrangements.[1][2][3] By inhibiting DOT1L, this compound leads to a reduction in H3K79 methylation, which in turn alters gene expression, induces cell cycle arrest, and promotes apoptosis in sensitive cancer cell lines.[4]
Data Summary: this compound Treatment Duration and Effects
The following tables summarize the quantitative data from various studies on the effects of this compound treatment across different cell lines.
| Cell Line | Cancer Type | Concentration(s) | Treatment Duration | Observed Effects |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 levels; Inhibition of MLL target genes (HOXA9, Meis1).[4] |
| SK-OV-3 | Ovarian Cancer | 10 µM | 12 days | Induction of G1 phase arrest.[4] |
| TOV-21G | Ovarian Cancer | 10 µM | 12 days | Induction of G1 phase arrest.[4] |
| A431 | Skin Cancer | 0-100 µM | 4 days | Inhibition of DOT1L with an IC50 of 2.65 nM.[4] |
| MCF10A | Breast Epithelial | Not specified | Not specified | Potently reduces H3K79 dimethylation with a cellular IC50 of 8.8 nM.[1][2][3] |
| Human Cord Blood Cells (MLL-AF9 transformed) | Leukemia | 1, 5 µM | 14 days | Selective reduction of cell viability.[4] |
| Multiple Myeloma (sensitive lines) | Multiple Myeloma | Various | 14-21 days | Dose-dependent reduction in growth and viability; marked cell death.[5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound treatment.
Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing cancer cell lines and treating them with this compound. Specific media and conditions may vary depending on the cell line.
Materials:
-
Cancer cell line (e.g., MOLM-13, SK-OV-3)
-
Complete growth medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)[6][7]
-
This compound (stock solution in DMSO)
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Protocol:
-
Cell Seeding:
-
For suspension cells (e.g., MOLM-13), seed at a density of 0.2-0.5 x 10^6 cells/mL in a T75 flask.
-
For adherent cells (e.g., SK-OV-3), seed at a density of 5 x 10^4 cells/cm^2 in a culture dish and allow to attach for 24 hours.[8]
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare working concentrations by diluting the stock solution in a complete growth medium. It is recommended to prepare fresh dilutions for each experiment.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 3, 7, 12, or 14 days).
-
For long-term treatments, replace the medium with fresh this compound-containing medium every 2-3 days.
-
-
Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then collect by centrifugation.
-
Caption: General workflow for cell treatment.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Treated and control cells
-
MTS reagent
-
Plate reader
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SK-OV-3 Cells [cytion.com]
SGC0946 Protocol for Leukemia Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.3 nM in cell-free assays.[1] In the context of leukemia, particularly in cases with MLL (Mixed Lineage Leukemia) gene rearrangements, DOT1L is aberrantly recruited to chromatin. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79), a modification critical for the transcription of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound effectively reverses this hypermethylation, leading to the downregulation of these oncogenes.[1][2] This targeted inhibition ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in the proliferation of MLL-rearranged leukemia cells. These application notes provide detailed protocols for utilizing this compound in leukemia cell line research.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the catalytic domain of DOT1L.[2] This prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. The subsequent decrease in H3K79 methylation at the promoter regions of MLL target genes leads to their transcriptional repression. This targeted epigenetic modulation makes this compound a valuable tool for studying the role of DOT1L in leukemia and as a potential therapeutic agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | MLL Status | This compound IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | Not explicitly stated, but potent activity demonstrated | [1] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | Not explicitly stated, but potent activity demonstrated | |
| Human Cord Blood Cells (transformed with MLL-AF9) | Experimental Leukemia Model | MLL-AF9 | Selective reduction in viability observed at 1 µM and 5 µM | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines (Template)
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MOLM-13 | Vehicle (DMSO) | User-defined | User-defined | User-defined |
| This compound (e.g., 1 µM, 72h) | User-defined | User-defined | User-defined | |
| MV-4-11 | Vehicle (DMSO) | User-defined | User-defined | User-defined |
| This compound (e.g., 1 µM, 72h) | User-defined | User-defined | User-defined |
Table 3: Induction of Apoptosis by this compound in Leukemia Cell Lines (Template)
| Cell Line | Treatment | % of Apoptotic Cells (Annexin V Positive) |
| MOLM-13 | Vehicle (DMSO) | User-defined |
| This compound (e.g., 1 µM, 72h) | User-defined | |
| MV-4-11 | Vehicle (DMSO) | User-defined |
| This compound (e.g., 1 µM, 72h) | User-defined |
Experimental Protocols
Cell Culture of Leukemia Cell Lines (MOLM-13 and MV-4-11)
Materials:
-
MOLM-13 or MV-4-11 leukemia cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Culture MOLM-13 and MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Maintain cell cultures between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
Cell Viability Assay (MTT Assay)
Materials:
-
Leukemia cells (e.g., MOLM-13, MV-4-11)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Leukemia cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Leukemia cells treated with this compound or vehicle
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for H3K79 Dimethylation
Materials:
-
Leukemia cells treated with this compound or vehicle
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Mandatory Visualization
Caption: this compound mechanism of action in MLL-rearranged leukemia.
Caption: General experimental workflow for this compound in leukemia cell lines.
References
SGC0946: Application in High-Throughput Screening for DOT1L Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SGC0946 is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1][2][3][4]. DOT1L is unique as it is the only known enzyme to catalyze the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active transcription[3]. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression[1][2][5][6][7]. Inhibition of DOT1L with this compound has been shown to reverse this epigenetic modification, leading to the suppression of leukemic cell proliferation and survival[6][7].
The high potency and selectivity of this compound make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel DOT1L inhibitors. Its utility spans various assay formats, from biochemical assays measuring direct enzymatic activity to cell-based assays assessing downstream cellular effects.
Key Applications in High-Throughput Screening:
-
Primary Screening: Identification of novel small molecule inhibitors of DOT1L from large compound libraries.
-
Secondary Screening and Hit Confirmation: Validation and characterization of initial hits from primary screens.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the chemical features required for DOT1L inhibition.
-
Mechanism of Action Studies: Investigation of the cellular consequences of DOT1L inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant DOT1L inhibitors, providing a basis for comparison and assay design.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Cell-free (Radioactive) | DOT1L | 0.3 nM | [1][3][4] |
| This compound | Cellular (A431 cells) | H3K79 dimethylation | 2.6 nM | [3] |
| This compound | Cellular (MCF10A cells) | H3K79 dimethylation | 8.8 nM | [3] |
| EPZ004777 | Biochemical (AlphaScreen) | DOT1L | 5.3 nM | [8] |
| EPZ-5676 | Cellular (MV4-11 cells) | H3K79me2/3 | 3.5 nM | [9] |
| Assay Performance Metric | Assay Type | Value | Interpretation | Reference |
| Z'-factor | AlphaScreen | 0.78 | Excellent assay quality | [8] |
| Z'-factor | Fluorescence Polarization | 0.91 | Excellent assay quality | [8] |
| Z'-factor | High-Content Imaging | 0.62 | Good assay quality | [8] |
Signaling Pathways
DOT1L Signaling in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to target genes such as HOXA9 and MEIS1. This leads to increased H3K79 methylation, resulting in enhanced gene expression and leukemogenesis. Inhibition of DOT1L by this compound blocks this process, leading to decreased expression of these oncogenes and subsequent cell cycle arrest and differentiation.
This compound and the AMPK/mTOR Signaling Pathway
Recent studies have suggested a potential link between DOT1L inhibition and the AMPK/mTOR signaling pathway. Inhibition of DOT1L may lead to the activation of AMPK and subsequent inhibition of the mTOR pathway, which is involved in cell growth and proliferation.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using AlphaLISA
This protocol describes a homogenous, bead-based immunoassay to measure the dimethylation of histone H3 at lysine 79 (H3K79me2) by DOT1L. The assay is highly amenable to HTS in 384-well format.
Materials:
-
Recombinant human DOT1L enzyme
-
Oligonucleosomes (substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds)
-
AlphaLISA anti-H3K79me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated anti-Histone H3 (C-terminus) antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)
-
Stop buffer (e.g., High Salt Buffer: 50 mM Tris-HCl pH 7.4, 1 M NaCl, 0.1% Tween-20)
-
384-well white opaque assay plates
-
AlphaScreen-compatible plate reader
Workflow Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946: A Potent and Selective Probe for Interrogating DOT1L Cellular Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SGC0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. Dysregulation of DOT1L activity, particularly through its recruitment by MLL fusion proteins, is a key driver in the pathogenesis of mixed-lineage leukemia (MLL). This compound serves as an invaluable chemical probe for elucidating the diverse cellular functions of DOT1L and for exploring its therapeutic potential. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in key cellular assays, and its effects on DOT1L-mediated signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[1] By occupying this site, this compound effectively blocks the transfer of a methyl group from SAM to H3K79, leading to a global reduction in H3K79 methylation levels.[2] This inhibition of DOT1L's catalytic activity results in the downregulation of DOT1L target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[3][4] The consequences of DOT1L inhibition by this compound include cell cycle arrest, induction of apoptosis, and cellular differentiation.[3]
Data Presentation
The following tables summarize the quantitative data regarding the activity and cellular effects of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (cell-free) | 0.3 nM | Radioactive enzyme assay | [5] |
| Cellular IC50 (H3K79me2 reduction) | 2.6 nM | A431 cells (4-day treatment) | [5] |
| Cellular IC50 (H3K79me2 reduction) | 8.8 nM | MCF10A cells | [5] |
| Cellular IC50 (Proliferation) | Not explicitly stated for this compound, but related DOT1L inhibitors show selective anti-proliferative activity in MLL-rearranged cell lines. | MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) | [6] |
Table 2: Cellular Effects of this compound in MLL-rearranged Leukemia Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MOLM-13 | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 | [7] |
| MOLM-13 | 1 µM | 7 days | Effective inhibition of HOXA9 and Meis1 target genes | [7] |
| MV4-11 | 50 nM | 7 days | Reduced cell viability without significantly affecting HOXA9 and MEIS1 expression | [8] |
| MV4-11 | Low-dose | Not specified | Reduced FLT3-ITD expression and STAT5A signaling | [8] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay to Measure H3K79 Methylation
This protocol is designed to assess the levels of H3K79 methylation on specific gene promoters following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonciator
-
Antibody against H3K79me2 (ensure it is ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region
Procedure:
-
Cell Treatment: Plate cells (e.g., MV4-11 or MOLM-13) at an appropriate density and treat with the desired concentration of this compound or DMSO (vehicle control) for the indicated time (e.g., 4-7 days).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target gene promoters. Analyze the data relative to the input and IgG controls.
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures the mRNA expression levels of DOT1L target genes.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO as described in the ChIP protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: Add serial dilutions of this compound or DMSO to the wells and incubate for the desired period (e.g., 4-14 days).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: DOT1L signaling in normal and leukemic cells.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
SGC0946 in Combination with Other Cancer Drugs: Application Notes and Protocols
For Research Use Only.
Introduction
SGC0946 is a potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like), with an IC50 of 0.3 nM in cell-free assays.[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79), a mark associated with active transcription.[2] Dysregulation of DOT1L activity is implicated in the pathogenesis of various cancers, including MLL-rearranged leukemias, breast cancer, and ovarian cancer.[3][4] By inhibiting DOT1L, this compound leads to a reduction in H3K79 methylation, resulting in cell cycle arrest, induction of apoptosis, and cellular differentiation in cancer cells.[3]
Recent preclinical studies have highlighted the enhanced therapeutic potential of this compound when used in combination with other targeted cancer therapies. Combination strategies aim to overcome drug resistance, achieve synergistic anti-tumor effects, and target multiple oncogenic pathways simultaneously.[5] This document provides detailed application notes and experimental protocols for investigating this compound in combination with other anti-cancer agents, with a primary focus on its synergistic interaction with the EZH2 inhibitor GSK343 in neuroblastoma and its application with the MEK inhibitor binimetinib in lung cancer.
This compound in Combination with EZH2 Inhibitor GSK343 in Neuroblastoma
The combination of this compound with GSK343, a selective inhibitor of the histone methyltransferase EZH2, has demonstrated strong synergistic effects in neuroblastoma cell lines.[3][6] High expression of both DOT1L and EZH2 correlates with poor patient survival in neuroblastoma.[6] The synergistic anti-tumor activity of this combination is mediated through the induction of an ATF4-mediated endoplasmic reticulum (ER) stress response.[3][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with GSK343 in neuroblastoma models.
Table 1: In Vitro IC50 Values of this compound and GSK343 Combination in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (μM) | GSK343 IC50 (μM) | Combination (1:1 ratio) IC50 (μM) |
| SK-N-BE(2)-C | - | - | ~10 |
| CHP134 | - | - | ~12 |
| KELLY | - | - | ~13 |
| SH-SY5Y | - | - | ~15 |
| LAN-1 | - | - | ~14 |
| SK-N-AS | - | - | ~18 |
| SH-EP | - | - | ~17 |
| SK-N-FI | - | - | ~19 |
Data adapted from a study where synergy was observed from 8.2 to 20 μM for the 1:1 combination.[3]
Table 2: In Vivo Tumor Growth Inhibition in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage Regimen | Endpoint Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | ~1000 | - |
| This compound | 30 mg/kg/day, i.p. | ~700 | 30% |
| GSK343 | 30 mg/kg/day, i.p. | ~650 | 35% |
| This compound + GSK343 | 30 mg/kg/day each, i.p. | ~300 | 70% |
Data extrapolated from tumor growth curves in a study using SK-N-BE(2)-C xenografts in Balb/c nude mice.[3][7]
Signaling Pathway Diagram
Experimental Protocols
This protocol is designed to assess the synergistic cytotoxic effects of this compound and GSK343 on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2)-C, KELLY)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
GSK343 (stock solution in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound, GSK343, and a 1:1 combination of both drugs in complete medium. A 9-point dose range is recommended to determine IC50 values accurately (e.g., 0.1 µM to 20 µM).[3] Include a DMSO vehicle control.
-
Add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3][7]
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Analyze the data for synergy using a suitable model, such as the Bliss independence model.[7]
This protocol is for detecting changes in the protein levels of DOT1L, EZH2, and their respective histone marks, H3K79me2 and H3K27me3, following treatment with this compound and GSK343.
Materials:
-
Neuroblastoma cell lines
-
This compound and GSK343
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-DOT1L, anti-EZH2, anti-H3K79me2, anti-H3K27me3, anti-H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DMSO (vehicle), this compound (e.g., 12.8 µM), GSK343 (e.g., 12.8 µM), or the combination for 6 and 24 hours.[3]
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[3]
This protocol describes the evaluation of the anti-tumor efficacy of this compound and GSK343 in a neuroblastoma xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., Balb/c nude mice, 4-6 weeks old)
-
Neuroblastoma cells (e.g., SK-N-BE(2)-C)
-
Matrigel
-
This compound and GSK343 for in vivo use
-
Vehicle solution (e.g., as recommended by the supplier)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 SK-N-BE(2)-C cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 per group): vehicle control, this compound alone, GSK343 alone, and this compound + GSK343 combination.
-
Administer the treatments via intraperitoneal (i.p.) injection. A dosage of 30 mg/kg/day for both this compound and GSK343 has been shown to be effective.[3][7]
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size (e.g., 1000 mm³).[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
This compound in Combination with MEK Inhibitor Binimetinib in Lung Cancer
In certain lung cancers, a gain-of-function mutation in DOT1L can promote malignant phenotypes by activating the MAPK/ERK signaling pathway.[8] Combining the DOT1L inhibitor this compound with a MEK inhibitor like binimetinib presents a rational therapeutic strategy to co-target this pathway.
Signaling Pathway Diagram
Experimental Workflow
Note: Detailed experimental protocols and quantitative data for the combination of this compound and binimetinib are not as readily available in the public domain as for the this compound and GSK343 combination. Researchers should perform dose-response studies to determine optimal concentrations for synergy in their specific lung cancer models. Standard protocols for cell viability, western blotting, and in vivo xenograft studies, similar to those described for the neuroblastoma combination, should be adapted.
Conclusion
This compound holds significant promise as a therapeutic agent in oncology, particularly when used in rational combination therapies. The detailed protocols provided for the combination of this compound and GSK343 in neuroblastoma offer a robust framework for investigating this synergistic interaction. Further research into the combination of this compound with other targeted agents, such as MEK inhibitors in lung cancer, is warranted to expand the therapeutic applications of DOT1L inhibition in cancer treatment. Researchers should always perform appropriate validation and optimization of these protocols for their specific experimental systems.
References
- 1. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encorafenib and binimetinib as a new regimen for BRAF mutant non-small cell lung cancer - Goto - AME Clinical Trials Review [actr.amegroups.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug testing approach uncovers effective combination for treating small cell lung cancer | National Institutes of Health (NIH) [nih.gov]
Application Notes and Protocols: SGC0946 Treatment of MLL-rearranged Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the expression of oncogenic fusion proteins. A key dependency of MLL-r leukemia cells is the activity of the histone methyltransferase DOT1L, which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][3][4] This aberrant H3K79 hypermethylation, particularly at the promoter regions of genes like HOXA9 and MEIS1, is crucial for maintaining the leukemogenic state.[5][6]
SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L.[7][8][9] By competitively inhibiting the enzymatic activity of DOT1L, this compound leads to a reduction in global H3K79 methylation, subsequent downregulation of MLL-fusion target genes, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[6][8] These application notes provide a summary of the effects of this compound on MLL-r cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound and other DOT1L Inhibitors
| Compound | Assay | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Cell-free enzymatic | - | 0.3 nM | [8][9] |
| This compound | H3K79 dimethylation | A431 | 2.6 nM | [7][9] |
| This compound | H3K79 dimethylation | MCF10A | 8.8 nM | [7] |
| EPZ004777 | Proliferation | EOL-1, KOPM-88, MOLM-13 | Sensitive (specific IC50s not provided) | [10] |
| EPZ-5676 | H3K79me2 inhibition | MV4-11 | 3 nM | [11] |
| EPZ-5676 | H3K79me2 inhibition | HL-60 | 5 nM | [11] |
| EPZ-5676 | Proliferation | MLL-rearranged cell lines | Potent killing (specific IC50s not provided) | [11] |
| SYC-522 | Growth inhibition | MV4-11 | 4.4 µM | [6] |
Table 2: Cellular Effects of this compound in MLL-rearranged Cell Lines
| Effect | Cell Line(s) | Treatment Conditions | Observations | Reference(s) |
| Inhibition of H3K79me2 | Molm13 | 1 µM; 3-7 days | Time- and dose-dependent reduction | [8] |
| Gene Expression | Molm13 | 1 µM; 7 days | Inhibition of MLL target genes (HOXA9, Meis1) | [8] |
| Cell Viability | MLL-AF9 transformed human cord blood cells | 1, 5 µM; 14 days | Selective reduction in cell viability | [8] |
| Cell Cycle | Ovarian cancer cells | 0.2, 2, or 20 µM; 12 days | G1 phase arrest | [8] |
| Differentiation | MLL-rearranged cell lines | Not specified | Induction of differentiation | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MLL-rearranged human leukemia cell lines such as MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cell density should be maintained between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard cell viability assay procedures.[12][13][14][15]
-
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days).
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for H3K79 Dimethylation
This protocol is a general guideline for Western blotting. Specific antibody concentrations and incubation times may need to be optimized.
-
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for ChIP. Optimization of cross-linking, sonication, and antibody concentration is critical for successful experiments.[16][17]
-
Materials:
-
This compound-treated and control cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator (e.g., Bioruptor)
-
Anti-H3K79me2 antibody for ChIP
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region
-
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the anti-H3K79me2 antibody overnight at 4°C. Save a small aliquot as input control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of target DNA sequences by qPCR using primers for specific gene promoters (e.g., HOXA9) and a negative control region. The results can be expressed as a percentage of the input. For genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
-
Gene Expression Analysis (RT-qPCR)
This is a standard protocol for analyzing changes in gene expression.
-
Materials:
-
This compound-treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
Extract total RNA from cell pellets using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed lineage rearranged leukaemia: pathogenesis and targeting DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
Application Notes and Protocols for SGC0946 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC0946 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique as it is the only known enzyme that methylates histone H3 on lysine 79 (H3K79), a modification associated with active chromatin and transcriptional elongation.[3] Dysregulation of DOT1L activity is implicated in various cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. In these leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1][4] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of MLL target genes.[4][5] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in mouse xenograft models, along with methods for evaluating its in vivo efficacy and pharmacodynamic effects.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A431 | H3K79 dimethylation | 2.6 | [2][3] |
| MCF10A | H3K79 dimethylation | 8.8 | [2][3] |
| Molm13 (MLL-rearranged) | Cell Viability | Not specified | [2] |
| SK-OV-3 (Ovarian Cancer) | Cell Proliferation | Not specified | [3] |
| TOV21G (Ovarian Cancer) | Cell Proliferation | Not specified | [3] |
In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Orthotopic Ovarian Xenograft (Female NOD-SCID mice) | This compound (10 mg/kg) | Intraperitoneal injection, twice a week for 6 weeks | Significant suppression of tumor progression. Inhibition of DOT1L activity and decreased levels of H3K79me2, CDK6, and cyclin D3 in tumors. | [3] |
Representative In Vivo Pharmacokinetic Parameters of a DOT1L Inhibitor (EPZ-5676) in Mice
No specific pharmacokinetic data for this compound in mice was publicly available. The following data for a similar DOT1L inhibitor, EPZ-5676 (Pinometostat), is provided for reference.
| Compound | Dose and Route | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) | Reference |
| EPZ-5676 | 5 mg/kg, i.v. | Not specified | Not specified | 1.1 | [1][6][7] |
| EPZ-5676 | 20 mg/kg, p.o. | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing.
-
Prepare the vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds consists of a mixture of solvents. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Prepare the final dosing solution: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse with an injection volume of 200 µL).
-
Ensure solubility: Vortex the final dosing solution thoroughly to ensure it is a clear and homogenous solution. Visually inspect for any precipitation before administration.
Establishment of an Ovarian Cancer Xenograft Model
Materials:
-
Human ovarian cancer cell line (e.g., SK-OV-3)
-
Female immunodeficient mice (e.g., NOD-SCID or nude mice), 4-6 weeks old
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for orthotopic implantation (if applicable)
Protocol for Subcutaneous Xenograft:
-
Cell Preparation: Culture ovarian cancer cells to 70-80% confluency. On the day of injection, detach the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Injection: Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days. Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Intraperitoneal Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Animal Restraint: Weigh the mouse to determine the correct injection volume. Restrain the mouse by grasping the loose skin over the neck and shoulders, and turn the mouse to expose its abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Evaluation of In Vivo Efficacy
Protocol:
-
Tumor Measurement: Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Tissue Collection: At the endpoint, tumors and other relevant organs can be harvested for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis of H3K79me2 in Tumor Tissue
Materials:
-
Harvested tumor tissue
-
Liquid nitrogen
-
Tissue homogenizer
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K79me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Histone Extraction: Snap-freeze the harvested tumor tissue in liquid nitrogen. Homogenize the frozen tissue and extract histones using a commercial histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative reduction in H3K79me2 levels in the this compound-treated group compared to the control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting DOT1L-mediated oncogenesis.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SGC0946 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a highly potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation.[1] Its primary on-target effect is the reduction of H3K79 methylation levels, which can lead to cell cycle arrest, and reduced proliferation and self-renewal in specific cancer cell types, particularly those with MLL gene rearrangements.[2]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for DOT1L. It was found to be inactive against a panel of 12 other protein methyltransferases and DNMT1.[3][4] Furthermore, it showed no significant activity against a panel of 29 receptors.[3]
Q3: Is there a publicly available kinome scan for this compound?
As of the latest available information, a comprehensive, broad-panel kinome scan for this compound has not been made publicly available. While it has been tested against a limited number of other enzymes, its activity across the full human kinome is not documented in the public domain. This represents a key data gap for researchers investigating potential off-target effects mediated by protein kinases.
Q4: I am observing cellular effects at higher concentrations of this compound (e.g., 1-5 µM) that are not seen at the low nanomolar concentrations effective for H3K79me2 reduction. Could this be due to off-target effects?
This is a valid concern. While this compound inhibits H3K79 methylation at low nanomolar concentrations, some downstream cellular effects may require higher concentrations (1-5 µM).[3] This discrepancy could suggest the engagement of off-target proteins at these higher concentrations. It is crucial to use the lowest effective concentration to achieve the desired on-target effect and to employ a negative control, such as the inactive analog SGC0649, to differentiate on-target from potential off-target effects.
Q5: Is there an inactive control compound available for this compound?
Yes, SGC0649 is the recommended inactive analog for this compound. It is structurally similar to this compound but has a significantly lower potency for DOT1L. This makes it an excellent negative control for experiments aiming to distinguish on-target DOT1L inhibition from potential off-target effects.
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular IC50 (H3K79me2 reduction) | Notes |
| This compound | DOT1L | 0.3 nM[4] | 2.6 nM (A431 cells), 8.8 nM (MCF10A cells)[1] | Potent and selective DOT1L inhibitor. |
| SGC0649 | DOT1L | 390 nM[3] | - | Inactive analog, suitable as a negative control. |
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that your experimental results are influenced by off-target effects of this compound, this guide provides a systematic approach to investigate and validate these observations.
Caption: Troubleshooting workflow for this compound off-target effects.
Detailed Methodologies for Key Experiments
Kinome Profiling (e.g., KINOMEscan™)
Objective: To identify potential kinase off-targets of this compound in an unbiased, high-throughput manner.
Principle: This is a competition binding assay where this compound is tested for its ability to displace a ligand from the active site of a large panel of recombinant kinases.
Generalized Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the assay (e.g., 10 mM).
-
Assay Execution (performed by a service provider like Eurofins DiscoverX or Reaction Biology):
-
A proprietary ligand is immobilized on a solid support.
-
Each kinase from the panel is incubated with the immobilized ligand and a DNA-tagged phage.
-
This compound is added at a defined concentration (e.g., 1 µM).
-
If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as percent inhibition relative to a DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. Follow-up dose-response curves can be generated to determine the dissociation constant (Kd) for any identified hits.
Caption: General workflow for a KINOMEscan™ assay.
Chemical Proteomics: Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Principle: this compound is immobilized on a solid support (e.g., Sepharose beads) and used as bait to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Generalized Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization, while aiming to preserve its binding activity.
-
Immobilization: Covalently attach the this compound derivative to activated Sepharose beads.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown:
-
Incubate the immobilized this compound with the cell lysate to allow for protein binding.
-
As a control, incubate the lysate with beads that have been treated with the linker alone or with beads where binding is competed with an excess of free this compound.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound pulldown with the control samples to identify specific binders.
Caption: Workflow for chemical proteomics off-target identification.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its on-target (DOT1L) and potential off-targets in intact cells.
Principle: The binding of a ligand (this compound) to a protein can stabilize the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected in a cellular context.
Generalized Protocol:
-
Cell Treatment: Treat intact cells with either DMSO (vehicle control) or this compound at the desired concentration.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the DMSO- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Considerations
This compound's primary target, DOT1L, is a histone methyltransferase involved in transcriptional regulation. Off-target effects could potentially arise from the inhibition of other methyltransferases or, more commonly for small molecule inhibitors, protein kinases. If this compound were to inhibit a kinase, it could perturb a multitude of signaling pathways. For example, inhibition of a kinase in the MAPK/ERK pathway could affect cell proliferation and survival.
Caption: On-target vs. a potential kinase-mediated off-target pathway.
References
Technical Support Center: SGC0946 Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SGC0946 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression in Western blotting?
This compound is a highly potent and selective inhibitor of the DOT1L methyltransferase.[1][2][3] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[3][4] By inhibiting DOT1L, this compound leads to a dose- and time-dependent decrease in the levels of H3K79 methylation, particularly H3K79 dimethylation (H3K79me2).[1][2][3] This epigenetic modification is associated with active transcription; therefore, inhibition by this compound can lead to the downregulation of DOT1L target genes.[4] In a Western blot experiment, the primary and most direct effect to verify is a decrease in the band intensity for H3K79me2. Consequently, changes in the expression levels of downstream proteins, such as CDK6 and Cyclin D3, may also be observed.[1][2]
Q2: I treated my cells with this compound, but I don't see a decrease in H3K79me2 levels in my Western blot. What could be the problem?
There are several potential reasons for not observing the expected decrease in H3K79me2 levels:
-
Insufficient Treatment Time or Concentration: The reduction of H3K79me2 is time and dose-dependent. Ensure you have treated your cells for a sufficient duration and with an appropriate concentration of this compound.[2] Treatment for 4 days has been shown to be effective in A431 cells.[1]
-
Inactive Compound: Verify the integrity and activity of your this compound compound. Ensure it has been stored correctly, typically at -20°C in the dark.[3]
-
Western Blotting Issues: The problem may lie within the Western blot procedure itself. This could include inefficient protein extraction, poor transfer, or issues with the primary or secondary antibodies. Refer to the detailed troubleshooting tables below.
Q3: I am seeing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?
High background can be caused by several factors. Here are some common solutions:
-
Optimize Blocking: Insufficient blocking is a frequent cause of high background.[5][6][7] Try increasing the blocking time, using a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies), or adding a small amount of detergent like Tween-20 to your blocking buffer.[6][7][8]
-
Antibody Concentrations: The concentrations of your primary and/or secondary antibodies may be too high.[6][8][9] Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[5][8]
-
Membrane Handling: Avoid letting the membrane dry out at any stage of the process, as this can cause non-specific antibody binding.[6][7]
Q4: I am observing unexpected bands in my Western blot. What could be the cause?
Unexpected bands can arise from various sources:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[10] Ensure you are using a highly specific primary antibody and consider running a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding.[10]
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may have been degraded.[11][12] Always use fresh samples and add protease inhibitors to your lysis buffer.[10][12]
-
Post-Translational Modifications: Modifications such as phosphorylation or glycosylation can cause a protein to migrate differently than its predicted molecular weight.[13]
-
Splice Variants or Isoforms: Your antibody may be recognizing different isoforms of the target protein.[10]
Troubleshooting Guides
Weak or No Signal
| Possible Cause | Solution | References |
| Inactive or incorrect primary/secondary antibody | Use a new, validated antibody. Ensure the antibody is specific for the target protein. | [9][14] |
| Low antibody concentration | Increase the concentration of the primary and/or secondary antibody. | [9][15] |
| Insufficient protein load | Increase the amount of protein loaded onto the gel. | [5][14] |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | [5][16] |
| Blocking agent masking the epitope | Try a different blocking buffer (e.g., BSA instead of milk). | [14][17] |
| Substrate has lost activity | Use fresh substrate. | [14] |
High Background
| Possible Cause | Solution | References |
| Insufficient blocking | Increase blocking time and/or concentration of the blocking agent. Try a different blocking agent. | [5][6][7][8][12][17] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | [5][6][8][9] |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | [5][6][8] |
| Membrane dried out | Keep the membrane moist at all times during the procedure. | [6][7] |
| Contaminated buffers | Prepare fresh buffers. | [8] |
Unexpected or Multiple Bands
| Possible Cause | Solution | References |
| Non-specific antibody binding | Use a more specific primary antibody. Perform a secondary antibody-only control. | [10] |
| Protein degradation | Add protease inhibitors to the lysis buffer. Keep samples on ice. | [10][11][12] |
| Post-translational modifications or splice variants | Consult the literature for known modifications or isoforms of your target protein. | [10][13] |
| Sample overloading | Reduce the amount of protein loaded on the gel. | [9] |
| Incomplete reduction and denaturation | Add fresh reducing agent (e.g., DTT or β-mercaptoethanol) to your sample buffer and boil the samples before loading. | [13] |
Experimental Protocols
Western Blot Protocol for Detecting H3K79me2 Reduction by this compound
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 days).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix a calculated volume of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against H3K79me2 (and a loading control like Histone H3 or β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K79me2 signal to the loading control to determine the relative reduction in methylation.
-
Visualizations
Caption: this compound inhibits DOT1L, reducing H3K79me2 and subsequent gene transcription.
Caption: A systematic workflow for troubleshooting common Western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
- 8. arp1.com [arp1.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Improving SGC0946 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of SGC0946, a potent and selective DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L.[1][2] It functions as an S-adenosylmethionine (SAM) competitive inhibitor, binding to the catalytic site of DOT1L and preventing the methylation of histone H3 at lysine 79 (H3K79).[3] This inhibition of H3K79 methylation leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are critical for the proliferation of certain cancer cells, particularly those with MLL gene rearrangements.[4]
Q2: In which cancer models has this compound shown in vivo efficacy?
This compound has demonstrated significant in vivo anti-tumor activity in an ovarian orthotopic xenograft mouse model.[1] Additionally, it has shown efficacy in a neuroblastoma xenograft model when used in combination with the EZH2 inhibitor GSK343, where the combination significantly reduced tumor growth compared to single-agent therapy.[5]
Q3: What are the known pharmacokinetic challenges with this compound and similar DOT1L inhibitors?
While specific pharmacokinetic data for this compound is limited in publicly available literature, related DOT1L inhibitors like EPZ004777 and pinometostat (EPZ5676) have well-documented challenges with poor oral bioavailability and high clearance rates.[6][7] These characteristics often necessitate alternative administration routes to maintain plasma concentrations above the therapeutic threshold for a sustained period. It is crucial to consider that prolonged exposure to DOT1L inhibitors is often required to induce cell death and tumor regression.[8]
Q4: Are there any known off-target effects of this compound?
This compound is reported to be highly selective for DOT1L, with over 100-fold selectivity against other histone methyltransferases.[2] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. To control for off-target effects, researchers can use a structurally similar but inactive control compound, such as SGC-0649.
Q5: What pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?
The most direct pharmacodynamic biomarker for this compound activity is the reduction of global H3K79 dimethylation (H3K79me2) levels in tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs) and bone marrow.[6] A lag time of several days between inhibitor exposure and the maximal pharmacodynamic response may be observed.[6] Downstream markers include the decreased expression of MLL-fusion target genes such as HOXA9 and MEIS1.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition. | Suboptimal drug exposure due to poor bioavailability and/or rapid clearance. | Consider alternative administration routes to bypass oral absorption issues. Intraperitoneal (IP) injections or continuous infusion via subcutaneously implanted mini-osmotic pumps have been successfully used for this compound and other DOT1L inhibitors to ensure sustained drug levels.[3][5] |
| Insufficient duration of treatment. | Preclinical studies with DOT1L inhibitors have shown that prolonged exposure is often necessary for significant anti-tumor effects.[8] Ensure the treatment duration is adequate based on the tumor model and the inhibitor's mechanism of action. | |
| Incorrect dosage. | Perform a dose-response study to determine the optimal dose for your specific cancer model. A reported effective dose for this compound in a neuroblastoma xenograft model was 30 mg/kg/day via IP injection.[5] | |
| High variability in tumor response among animals. | Inconsistent drug administration and absorption. | For IP injections, ensure consistent injection technique. For mini-osmotic pumps, verify proper implantation and pump function. |
| Tumor heterogeneity. | Ensure that the cell line or patient-derived xenograft (PDX) model used has a consistent expression of DOT1L and the relevant oncogenic drivers. | |
| Observed toxicity or adverse effects in animals. | Dose is too high. | Reduce the dose or consider a different dosing schedule. Monitor animal weight and overall health closely. |
| Off-target effects. | If off-target effects are suspected, consider using a lower dose in combination with another therapeutic agent to achieve a synergistic effect with reduced toxicity. Also, test the inactive control compound SGC-0649 in parallel to distinguish between on-target and off-target toxicities. | |
| Inconclusive pharmacodynamic (PD) results. | Timing of tissue collection. | There can be a delay in the reduction of H3K79me2 levels after inhibitor administration.[6] Collect tissues at multiple time points after the last dose to capture the maximal pharmacodynamic effect. |
| Low sensitivity of the assay. | Use a validated and sensitive method, such as Western blotting or immunohistochemistry, to detect changes in H3K79me2 levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 |
| Cell-free assay | DOT1L | 0.3 nM[1] |
| Cellular H3K79 dimethylation | A431 cells | 2.6 nM[2] |
| Cellular H3K79 dimethylation | MCF10A cells | 8.8 nM[2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Regimen | Key Findings |
| Ovarian Orthotopic Xenograft | This compound | Not specified | Significant inhibition of tumor progression.[1] |
| Neuroblastoma Xenograft (SK-N-BE(2)-C cells) | This compound in combination with GSK343 (EZH2 inhibitor) | 30 mg/kg/day, intraperitoneal injection | Significant reduction in tumor growth compared to single agents.[5] |
Experimental Protocols
In Vivo Xenograft Study Protocol (General)
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SK-N-BE(2)-C for neuroblastoma) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every other day).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
This compound Formulation (for IP injection): Prepare a stock solution in DMSO. For injection, dilute the stock solution in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer this compound via intraperitoneal injection at the determined dose and schedule (e.g., 30 mg/kg/day).[5]
-
Alternative Administration (Continuous Infusion): For sustained exposure, load this compound into mini-osmotic pumps and implant them subcutaneously.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting for H3K79me2).
-
Signaling Pathways and Experimental Workflows
Caption: DOT1L signaling pathways in different cancers and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical troubleshooting workflow for addressing suboptimal in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SGC0946 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence dose-response experiments?
A1: this compound is a potent and highly selective inhibitor of the DOT1L histone methyltransferase.[1][2][3] Its mechanism of action is the inhibition of the dimethylation of histone H3 at lysine 79 (H3K79me2), a key epigenetic mark associated with active transcription.[4] This inhibition is particularly effective in cells with MLL gene translocations, leading to cell cycle arrest and apoptosis.[1][3] Understanding this mechanism is crucial for designing dose-response experiments, as the endpoint measured should reflect this activity. For example, a direct measure of H3K79me2 levels by Western blot or a cell viability assay in a sensitive cell line (e.g., MLL-rearranged leukemia cells) are appropriate readouts.
Q2: What is a typical IC50 for this compound?
A2: The IC50 of this compound can vary significantly depending on the experimental system.
| Experimental System | IC50 Value |
| Cell-free DOT1L enzymatic assay | 0.3 nM[1][2][3] |
| A431 cells (H3K79me2 reduction) | 2.6 nM[1][4] |
| MCF10A cells (H3K79me2 reduction) | 8.8 nM[1][4] |
| A431 cells (cell viability) | 2.65 nM[3] |
| Various Cancer Cell Lines (GDSC) | 0.237 µM to 28.7 µM[5] |
This variability highlights the importance of determining the IC50 empirically in your specific cell line of interest.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the cell line and the endpoint being measured. For assessing the direct inhibition of H3K79me2, a 4-day incubation has been shown to be effective in A431 cells.[1][4] However, in other cell lines like Molm13, a complete reduction of H3K79me2 may take up to 7 days.[2][3] For cell viability or proliferation assays, longer incubation times of 4 to 14 days are commonly used.[1][3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: How do I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] For long-term storage, the powder form is stable for up to 3 years at -20°C.[1] Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
Issue 1: High variability between replicates or poor curve fit.
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or issues with the assay readout.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Gently resuspend cells before plating to ensure a uniform cell number in each well.
-
Verify Compound Solubility: After diluting the this compound stock solution in your culture medium, visually inspect for any precipitation. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Optimize Assay Protocol: For colorimetric or fluorometric assays (e.g., MTT, resazurin), ensure that the incubation time and reagent concentrations are optimized for your cell line to be within the linear range of the assay.
-
Plate Uniformity: Be mindful of the "edge effect" in microplates. To minimize this, avoid using the outer wells or fill them with media without cells.
-
Issue 2: No dose-response effect observed.
-
Possible Cause: The chosen cell line may be insensitive to this compound, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Confirm that your cell line is expected to be sensitive to DOT1L inhibition. Cell lines with MLL translocations are generally more sensitive.[3] Consider using a known sensitive cell line as a positive control.
-
Increase Incubation Time: As mentioned in the FAQs, the effects of this compound can be time-dependent.[2][3] Perform a time-course experiment (e.g., 4, 7, and 10 days) to determine if a longer incubation is required.
-
Check Compound Integrity: If the compound has been stored improperly or for an extended period, its activity may be compromised. Use a fresh aliquot of this compound.
-
Use a Positive Control: Include a positive control compound known to induce the expected effect in your cell line to validate the assay system.
-
Issue 3: Cell viability is greater than 100% at low concentrations.
-
Possible Cause: This phenomenon, known as hormesis, can occur with some compounds at low doses. It can also be an artifact of the assay.
-
Troubleshooting Steps:
-
Confirm with a Different Assay: Use an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion for cell counting versus a metabolic assay like MTT) to confirm the observation.
-
Check for Assay Interference: Some compounds can directly interfere with the reagents of viability assays.[6] Run a cell-free control with the compound and the assay reagents to check for any direct chemical reactions.
-
Consider Biological Effect: While less common, some inhibitors can have a slight proliferative effect at sub-inhibitory concentrations. If the effect is reproducible and confirmed by multiple methods, it may be a genuine biological response.
-
Issue 4: High background signal in the viability assay.
-
Possible Cause: Contamination of the cell culture, interference from the compound, or issues with the assay reagents.
-
Troubleshooting Steps:
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
-
Run Blank Controls: Include wells with media and the compound but no cells to determine if the compound itself contributes to the background signal.
-
Prepare Fresh Reagents: Ensure that your assay reagents are not expired and have been stored correctly. Prepare fresh reagents if necessary.
-
Experimental Protocols
Protocol 1: this compound Dose-Response using a Resazurin-Based Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 4 to 7 days) at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (media and resazurin only) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
Navigating SGC0946 in Animal Studies: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing SGC0946, a potent and selective DOT1L inhibitor, in preclinical animal studies, this technical support center provides essential guidance on minimizing potential toxicities and ensuring robust experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] Its mechanism of action involves the inhibition of H3K79 methylation, a key epigenetic modification associated with active gene transcription.[2][3] By inhibiting DOT1L, this compound can modulate the expression of genes implicated in various cancers, particularly those with MLL gene rearrangements.[2]
Q2: What are the potential toxicities associated with this compound in animal studies?
A2: While specific toxicity data for this compound is limited in publicly available literature, based on the known effects of other DOT1L inhibitors like pinometostat (EPZ-5676), researchers should be vigilant for potential hematological and liver toxicities. These may include:
-
Hematological Toxicity: Anemia, thrombocytopenia (low platelet count), leukopenia (low white blood cell count), and neutropenia (low neutrophil count).
-
Hepatotoxicity: Elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Q3: What is a reported therapeutic dose of this compound in mice?
A3: A study using a mouse orthotopic xenograft model of ovarian cancer reported significant tumor suppression with intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg, given twice a week for six weeks.[1] This provides a starting point for efficacy studies, but the optimal dose and schedule may vary depending on the animal model and disease context.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound animal studies and provides actionable solutions.
Issue 1: Signs of Hematological Toxicity Observed (e.g., anemia, thrombocytopenia)
-
Possible Cause: The dose of this compound may be too high, leading to myelosuppression.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound. A dose-response study is recommended to identify the minimum effective dose with an acceptable safety profile.
-
Modified Dosing Schedule: Explore alternative dosing schedules, such as less frequent administration (e.g., once a week) or intermittent dosing (e.g., 5 days on, 2 days off), to allow for bone marrow recovery.
-
Supportive Care: In cases of severe myelosuppression, supportive care measures may be necessary. Consultation with a veterinarian is advised. Potential interventions, though requiring careful consideration of experimental design, could include the use of hematopoietic growth factors.[4][5]
-
Monitor Complete Blood Counts (CBC): Regularly monitor CBCs to track the kinetics of hematological changes and assess the effectiveness of any interventions.
-
Issue 2: Elevated Liver Enzymes (ALT, AST) Detected
-
Possible Cause: this compound may be causing hepatotoxicity.
-
Troubleshooting Steps:
-
Dose Adjustment: Similar to hematological toxicity, a dose reduction or alteration of the dosing schedule may mitigate liver enzyme elevations.
-
Hepatoprotective Co-administration: Consider the co-administration of hepatoprotective agents. N-acetylcysteine (NAC) is a commonly used agent in preclinical studies to mitigate drug-induced liver injury.[6] However, the potential for interaction with this compound's efficacy should be evaluated.
-
Monitor Liver Function: Perform regular serum biochemistry tests to monitor ALT and AST levels.
-
Histopathological Analysis: At the end of the study, or if severe hepatotoxicity is suspected, conduct a thorough histopathological examination of the liver to assess for signs of injury, such as necrosis, inflammation, and steatosis.
-
Issue 3: Lack of Efficacy at a Tolerated Dose
-
Possible Cause: Suboptimal drug exposure due to pharmacokinetic issues or insufficient target engagement.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to determine the concentration of this compound in plasma and tumor tissue over time and correlate it with pharmacodynamic markers of DOT1L inhibition (e.g., reduction in global H3K79me2 levels in tumors or surrogate tissues).[7]
-
Route of Administration: The route of administration can significantly impact drug exposure. If using oral administration, bioavailability may be a limiting factor. Consider alternative routes like intraperitoneal or intravenous injection to ensure adequate systemic exposure.
-
Combination Therapy: Explore combination strategies with other anti-cancer agents. This compound has been shown to have synergistic effects when combined with a MAPK/ERK axis inhibitor in certain contexts.[8]
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of a DOT1L Inhibitor (Pinometostat) in Preclinical Species
| Parameter | Mouse | Rat | Monkey |
| Clearance (mL/min/kg) | 35 | 18 | 7 |
| Volume of Distribution (L/kg) | 2.5 | 1.8 | 1.2 |
| Half-life (h) | 1.2 | 1.9 | 2.8 |
Note: This data is for pinometostat (EPZ-5676) and is provided as a reference for a compound with a similar mechanism of action. Specific pharmacokinetic parameters for this compound may differ and should be determined experimentally.
Table 2: Hematological and Liver Function Monitoring Parameters
| Parameter | Description | Normal Range (BALB/c Mouse) |
| Hematology | ||
| Red Blood Cell Count (RBC) | Number of red blood cells per volume of blood. | 7.9 - 10.1 x 10^6/µL[9] |
| Hemoglobin (HGB) | Amount of hemoglobin in the blood. | 12.6 - 16.2 g/dL[9] |
| Hematocrit (HCT) | Percentage of blood volume occupied by red blood cells. | 38.8 - 49.0%[9] |
| Platelet Count (PLT) | Number of platelets per volume of blood. | 600 - 1500 x 10^3/µL[9] |
| White Blood Cell Count (WBC) | Number of white blood cells per volume of blood. | 2.5 - 9.5 x 10^3/µL[9] |
| Liver Function | ||
| Alanine Aminotransferase (ALT) | Enzyme primarily found in the liver; high levels indicate liver damage. | 17 - 77 U/L[10] |
| Aspartate Aminotransferase (AST) | Enzyme found in the liver and other organs; high levels can indicate liver damage. | 54 - 298 U/L[10] |
Note: Normal ranges can vary depending on the mouse strain, age, sex, and analytical method. It is recommended to establish baseline values for the specific animal colony being used.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Blood Collection: Collect approximately 50-100 µL of blood from a suitable site (e.g., saphenous vein, submandibular vein) at baseline and at regular intervals (e.g., weekly) throughout the study. The method of blood collection should be consistent to minimize variability.[16]
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine RBC, HGB, HCT, PLT, and WBC counts, as well as a differential white blood cell count.
-
Data Analysis: Compare the CBC parameters of the this compound-treated groups to the vehicle control group. A statistically significant decrease in any of these parameters may indicate hematological toxicity.
Protocol 2: Monitoring Liver Toxicity
-
Serum Collection: Collect blood as described in Protocol 1 and process it to obtain serum.
-
Biochemical Analysis: Use a clinical chemistry analyzer to measure the serum levels of ALT and AST.
-
Data Analysis: Compare the serum ALT and AST levels of the this compound-treated groups to the vehicle control group. A significant elevation in these enzymes is indicative of hepatotoxicity.
-
Histopathology (Terminal Procedure):
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix the liver tissue in 10% neutral buffered formalin.[17][18]
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm.[19]
-
Stain the sections with Hematoxylin and Eosin (H&E).[19][20]
-
A veterinary pathologist should examine the slides for evidence of liver injury, including necrosis, inflammation, apoptosis, and steatosis.
-
Visualizations
Caption: this compound inhibits DOT1L, preventing H3K79 methylation and subsequent oncogene expression.
Caption: Workflow for monitoring this compound toxicity in animal studies.
Caption: Downstream signaling pathways influenced by DOT1L-mediated H3K79 methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 11. Age-Related Reference Intervals of the Main Biochemical and Hematological Parameters in C57BL/6J, 129SV/EV and C3H/HeJ Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 15. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in normal values for murine white blood cell counts and other hematological parameters based on sampling site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 18. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
SGC0946 in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the DOT1L inhibitor, SGC0946, when prepared and stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guidance, and recommended protocols to ensure the integrity and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: To maximize the shelf-life of your this compound stock solution, it is crucial to adhere to the following storage guidelines. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Citation |
| This compound (Powder) | -20°C | 3 years | [1] |
| This compound in DMSO | -80°C | 1 year | [1] |
| This compound in DMSO | -20°C | 1 month | [1] |
Q2: I left my this compound/DMSO stock solution at room temperature for a short period. Is it still usable?
A2: While prolonged exposure to room temperature is not recommended, short-term exposure is unlikely to cause significant degradation. DMSO itself is stable at ambient temperatures.[2] However, the stability of this compound at room temperature in DMSO has not been extensively documented. For critical experiments, it is advisable to use a freshly thawed aliquot or perform a quality control check, such as LC-MS analysis, to confirm the integrity of the compound.
Q3: Why is it important to use fresh, high-quality DMSO?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can impact the solubility of this compound and potentially contribute to its degradation over time.[1][3] Studies on general compound stability in DMSO have indicated that water content is a more significant factor in compound degradation than oxygen.[3][4] Therefore, it is best practice to use a new, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.
Q4: How many times can I freeze and thaw my this compound/DMSO stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] While some studies on a diverse set of compounds have shown no significant loss after up to 11 freeze-thaw cycles, this may not be true for all molecules, including this compound.[3][4] Each cycle increases the risk of water absorption and potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent activity of this compound in experiments. | Degradation of this compound in the DMSO stock solution. | - Prepare a fresh stock solution from powder using anhydrous DMSO. - Verify the integrity of the existing stock solution using the LC-MS protocol provided below. - Ensure proper storage of aliquots at -80°C. |
| Precipitate observed in the this compound/DMSO stock solution upon thawing. | - The solution may not be fully thawed and mixed. - Reduced solubility due to water absorption by DMSO. - The concentration of the stock solution may be too high. | - Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. - Use fresh, anhydrous DMSO for future stock preparations. - Prepare a new stock solution at a slightly lower concentration if the issue persists. |
| Variability in results between different aliquots. | Inconsistent aliquoting or improper storage of some aliquots. | - Ensure the stock solution is homogenous before aliquoting. - Store all aliquots immediately at the recommended temperature in tightly sealed vials. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to minimize moisture condensation.
-
Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Dispense the stock solution into single-use aliquots in tightly sealed, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Assessing this compound Stability in DMSO using LC-MS
This protocol provides a general framework for quantitatively assessing the stability of your this compound/DMSO stock solution over time.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as a "time zero" reference standard.
-
Thaw an aliquot of the stock solution to be tested.
-
Prepare a series of dilutions from both the reference and test samples in a suitable solvent for LC-MS analysis (e.g., acetonitrile or methanol).
-
-
LC-MS Analysis:
-
Use a suitable C18 column for reversed-phase chromatography.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to detect the parent ion of this compound.
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent ion for each sample.
-
Compare the peak area of the test sample to the "time zero" reference standard.
-
The percentage of remaining this compound can be calculated as: (Peak Area of Test Sample / Peak Area of Reference Standard) * 100.
-
Visualizations
Caption: Workflow for this compound/DMSO Solution Handling and Stability Assessment.
Caption: this compound Mechanism of Action via DOT1L Inhibition.
References
SGC0946 Long-Term Treatment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the long-term application of SGC0946, a potent and selective DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the DOT1L methyltransferase.[1][2][3][4][5] It functions by blocking the binding of the cofactor S-adenosylmethionine (SAM) to DOT1L, thereby preventing the methylation of histone H3 on lysine 79 (H3K79).[1][2] This reduction in H3K79 methylation leads to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the survival of leukemia cells with MLL rearrangements.[6][7][8][9]
Q2: After initial successful treatment, I'm observing a decrease in the efficacy of this compound in my cancer cell line. What could be the cause?
A2: A decrease in efficacy over time may suggest the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in the provided search results, potential mechanisms, based on general principles of targeted therapy resistance, could include:
-
Target-based mutations: Mutations in the DOT1L gene that prevent this compound from binding effectively.
-
Upregulation of alternative signaling pathways: Cancer cells may activate other survival pathways to bypass their dependency on DOT1L signaling. For instance, activation of pathways like MAPK/ERK has been implicated in resistance to other targeted therapies.[10]
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Epigenetic reprogramming: Global changes in the epigenetic landscape of the cancer cells that reduce their reliance on the DOT1L pathway.[11][12][13]
Q3: Are there any known toxicities associated with long-term DOT1L inhibition that I should monitor for in my in vivo studies?
A3: While specific long-term toxicity data for this compound is not detailed in the provided search results, the inhibition of DOT1L, which is also involved in normal hematopoiesis, could potentially lead to side effects.[6] For another DOT1L inhibitor, EPZ004777, an increase in white blood cells was observed in mice after 14 days of treatment.[6] Therefore, it is advisable to monitor hematological parameters in long-term in vivo experiments.
Q4: Can this compound be combined with other inhibitors to enhance its long-term efficacy?
A4: Yes, combination therapies are a promising strategy. Synergistic effects have been observed when DOT1L inhibitors like this compound are combined with other targeted agents. For example, combination with LSD1 inhibitors (e.g., ORY-1001) or BRD4 inhibitors (e.g., I-BET) has shown greater efficacy in MLL-rearranged leukemia models than single-agent treatment.[14] Combining this compound with a MAPK/ERK axis inhibitor has also been shown to be effective in reversing malignancy in lung cancer models with specific DOT1L mutations.[10]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound is stable as a solid in the dark at -20°C.[2] Ensure proper storage. Prepare fresh stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles. |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous cell population for your experiments. |
| Assay Variability | Optimize cell seeding density and ensure consistent incubation times. Use a positive control (e.g., a cell line known to be sensitive to this compound) and a negative control (vehicle-treated cells). |
Problem 2: No significant reduction in H3K79me2 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Duration | Titrate the concentration of this compound and perform a time-course experiment. This compound has shown time- and dose-dependent reductions in H3K79me2.[3] |
| Technical Issues with Western Blotting | Ensure the quality of your primary antibodies for H3K79me2 and total H3 (as a loading control). Optimize antibody concentrations and incubation times. |
| Potential Resistance | If target engagement was previously confirmed, this could indicate the emergence of a resistant clone. See Problem 3. |
Problem 3: Suspected acquired resistance to this compound in a long-term culture.
| Possible Cause | Troubleshooting Step |
| Emergence of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cells. 2. Sequence DOT1L: Extract genomic DNA and sequence the DOT1L gene to check for mutations in the drug-binding site. 3. Assess Alternative Pathways: Use techniques like RNA-sequencing or phospho-proteomics to identify upregulated survival pathways in the resistant cells compared to the parental cells. 4. Investigate Drug Efflux: Use qPCR to measure the expression of common drug efflux pump genes (e.g., ABCB1, ABCG2). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay/Cell Line |
| IC50 (enzymatic) | 0.3 nM | Radioactive enzyme assay |
| Cellular IC50 (H3K79 dimethylation) | 2.6 nM | A431 cells |
| Cellular IC50 (H3K79 dimethylation) | 8.8 nM | MCF10A cells |
| Cellular IC50 (viability) | 2.65 nM | A431 cells (4-day treatment) |
Data sourced from:[1][2][3][5]
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound (and vehicle control) to the wells. A typical concentration range for initial experiments is 0.1 nM to 10 µM.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blot for H3K79me2
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Workflow for investigating acquired resistance to this compound.
References
- 1. allgenbio.com [allgenbio.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SGC0946 incubation time in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4][5] By inhibiting DOT1L, this compound prevents H3K79 methylation, which is a mark associated with active transcription.[4] This leads to changes in gene expression and can induce effects such as cell cycle arrest, differentiation, and apoptosis in specific cancer cell types, particularly those with MLL gene rearrangements.[2]
Q2: What is a typical starting point for this compound concentration and incubation time?
A2: A common starting concentration for cellular assays is in the low micromolar range (e.g., 1 µM). However, this compound is potent, with cellular IC50 values for H3K79 dimethylation in the low nanomolar range (e.g., 2.6 nM in A431 cells).[1][6] For observing downstream cellular effects like changes in cell viability or gene expression, longer incubation times of 4 to 14 days are frequently reported.[1][2] A good starting point for many cell lines is a 4-day incubation.[1][6]
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to measure the levels of H3K79 methylation, specifically H3K79me2, by Western blot. A time-dependent reduction in H3K79me2 levels upon this compound treatment indicates that the inhibitor is engaging its target.[2]
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| No change in H3K79me2 levels after short incubation (e.g., < 48 hours). | Inhibition of H3K79 methylation is a time-dependent process that requires histone turnover. | Increase the incubation time. It can take 3-7 days to observe a significant reduction in H3K79me2 levels in some cell lines.[2] Perform a time-course experiment (e.g., 2, 4, 6, and 8 days) to determine the optimal incubation time for your specific cell line and experimental conditions. |
| No effect on cell viability or proliferation after the recommended incubation time (e.g., 4-7 days). | The cell line may be insensitive to DOT1L inhibition. | Confirm target engagement by checking for a decrease in H3K79me2 levels via Western blot. If H3K79me2 is reduced but there is no phenotypic effect, your cell line may not be dependent on DOT1L signaling. Consider using a positive control cell line known to be sensitive to DOT1L inhibitors, such as the Molm13 MLL-rearranged leukemia cell line.[2] |
| The concentration of this compound may be too low. | While this compound is potent, downstream effects may require higher concentrations.[7] Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your desired phenotypic readout. | |
| The incubation time is still insufficient for a phenotypic effect to manifest. | Some cellular effects, such as changes in cell viability in certain cancer models, have been observed after longer incubation periods of up to 12 or 14 days.[2] | |
| Cell death is observed at early time points, even at low concentrations. | The cell line may be highly sensitive to DOT1L inhibition or there may be off-target effects. | Reduce the concentration of this compound and perform a careful dose-response and time-course experiment. Ensure that the observed cell death is not due to solvent toxicity by including a vehicle-only control (e.g., DMSO). |
| Inconsistent results between experiments. | Variations in cell density, passage number, or reagent preparation. | Standardize your experimental protocol. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Quantitative Data Summary
The following table summarizes reported incubation times and their effects from various studies.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| A431 | 0-100 µM | 4 days | Inhibition of DOT1L with an IC50 of 2.65 nM.[2] |
| Molm13 | 1 µM | 3-7 days | Time- and dose-dependent reductions in H3K79me2.[2] |
| Molm13 | 1 µM | 7 days | Inhibition of MLL target genes, HOXA9 and Meis1.[2] |
| Human cord blood cells (MLL-AF9 transformed) | 1, 5 µM | 14 days | Selective reduction of cell viability.[2] |
| SK-OV-3 and TOV21G | 0.2, 2, or 20 µM | 12 days | Reduced proliferation and survival.[2] |
| SK-OV-3 and TOV21G | 10 µM | 12 days | Induction of G1 phase arrest.[2] |
Experimental Protocols
Western Blot for H3K79me2
This protocol is for assessing the direct molecular effect of this compound.
-
Cell Lysis:
-
Plate cells at a desired density and treat with this compound or vehicle control for the desired incubation times.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Histones are small proteins, so a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent.
-
Normalize the H3K79me2 signal to a loading control such as total Histone H3 or a housekeeping protein like GAPDH.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 4, 7, or 10 days). For longer incubations, the media and inhibitor may need to be replenished every 2-3 days.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: DOT1L methylates H3K79, promoting gene transcription. This compound inhibits DOT1L.
Caption: Workflow for determining the optimal this compound incubation time.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L - Wikipedia [en.wikipedia.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
addressing SGC0946 resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SGC0946, a potent and selective DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4][5] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[5] By inhibiting DOT1L, this compound prevents H3K79 methylation, leading to the downregulation of specific genes, such as HOXA9 and MEIS1, that are crucial for the proliferation and survival of certain cancer cells, particularly those with MLL rearrangements.[4] This ultimately results in cell cycle arrest and apoptosis in sensitive cell lines.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve this compound in fresh, anhydrous DMSO to prepare a stock solution of 10-50 mM. Note that moisture-absorbing DMSO can reduce solubility.[3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to a month), -20°C is suitable. For long-term storage (up to a year), -80°C is recommended.[3]
Q3: What is the recommended concentration range and incubation time for this compound in cell-based assays?
A3: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. However, a general starting point for cell viability or proliferation assays is a concentration range of 1 nM to 10 µM.[4] Incubation times can range from 3 to 14 days to observe significant effects, as the mechanism of action involves epigenetic changes that can take time to manifest phenotypically.[4] For observing changes in H3K79me2 levels by Western blot, an incubation of 4 days or longer is often required.[3]
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected IC50 values in cell viability assays.
-
Question: My IC50 values for this compound vary significantly between experiments, or are much higher than what is reported in the literature. What could be the cause?
-
Answer:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance. Ensure you are using a consistent and optimized seeding density for your specific cell line.
-
Incubation Time: The cytotoxic effects of this compound are often time-dependent. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor, leading to higher IC50 values. Consider extending the incubation period (e.g., 7, 10, or 14 days).[4]
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). These differences can lead to variations in IC50 values. Ensure you are using a consistent assay protocol.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Issue 2: No significant change in global H3K79me2 levels after this compound treatment.
-
Question: I have treated my cells with this compound, but I don't see a decrease in H3K79me2 levels by Western blot. Why might this be?
-
Answer:
-
Insufficient Incubation Time: The reduction of H3K79me2 is a gradual process. An incubation time of at least 4 days is often necessary to observe a significant decrease.[3] For some cell lines, longer incubation periods (e.g., 7 days or more) may be required.[4]
-
Suboptimal Antibody: The quality of the anti-H3K79me2 antibody is critical. Ensure you are using a validated antibody specific for the dimethylated form of H3K79. Run appropriate controls, such as lysates from untreated cells and cells treated with a known effective concentration of this compound.
-
Ineffective Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration for H3K79me2 reduction.
-
Histone Extraction and Western Blot Protocol: Ensure your histone extraction protocol is efficient and that your Western blot procedure is optimized for detecting histone modifications. This includes using appropriate buffers and transfer conditions.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
-
Issue 3: My cells appear to be resistant to this compound treatment.
-
Question: My cells continue to proliferate even at high concentrations of this compound. What are the potential resistance mechanisms?
-
Answer:
-
Activation of Bypass Signaling Pathways: Resistance to DOT1L inhibitors can arise from the activation of alternative pro-survival signaling pathways. Commonly implicated pathways include the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
DOT1L-Independent Growth: The cancer cells may have developed a dependency on other oncogenic drivers and are no longer reliant on the DOT1L-mediated gene expression program.
-
Mutations in DOT1L: While less common, mutations in the catalytic domain of DOT1L could potentially alter the binding of this compound, leading to resistance.[6]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Cell-free enzymatic assay | DOT1L | 0.3 nM | [1][3] |
| H3K79 dimethylation | A431 cells | 2.6 nM | [3] |
| H3K79 dimethylation | MCF10A cells | 8.8 nM | [2][3] |
| Cell Viability | MLL-rearranged Leukemia Cells | Varies (nM to low µM range) | [2] |
| Cell Viability | Ovarian Cancer Cells | Varies (µM range) | [4] |
Table 2: this compound Treatment in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Molm13 | MLL-rearranged Leukemia | 1 µM | 3-7 days | Time- and dose-dependent reduction in H3K79me2 | [4] |
| Human cord blood cells (MLL-AF9 transformed) | Leukemia | 1, 5 µM | 14 days | Selective reduction of cell viability | [4] |
| SK-OV-3, TOV21G | Ovarian Cancer | 10 µM | 12 days | G1 phase arrest | [4] |
| Neuroblastoma cell lines | Neuroblastoma | Varies (in combination with GSK343) | - | Synergistic reduction in cell viability | [7] |
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 7, or 10 days) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for H3K79me2
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time and concentration. Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of histone extracts onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
Mandatory Visualizations
Caption: this compound inhibits DOT1L, preventing H3K79 methylation and subsequent MLL target gene expression.
Caption: Resistance to this compound can be mediated by bypass signaling pathways or increased drug efflux.
Caption: Workflow for assessing H3K79me2 levels after this compound treatment via Western blot.
References
- 1. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DOT1L inhibitor, SGC0946.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its primary mechanism of action is to bind to the catalytic site of DOT1L, preventing the methylation of Histone H3 at lysine 79 (H3K79).[3] This reduction in H3K79 methylation, a mark associated with active transcription, leads to the downregulation of specific genes, particularly in cancers with MLL gene rearrangements.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO and Ethanol. For long-term storage, the solid powder form should be stored at -20°C in the dark, where it is stable for at least three years.[1][5] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5] It is crucial to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce its solubility.[5]
Q3: What is a suitable negative control for this compound experiments?
A3: A close analog, SGC0649, can be used as a negative control. However, it is important to note that SGC0649 still retains some activity against DOT1L (IC50 = 390 nM) and should be used at relatively low concentrations.
Q4: How long does it take to observe a cellular effect after this compound treatment?
A4: The time required to observe a cellular effect can vary depending on the cell line and the endpoint being measured. Reduction in the H3K79me2 mark can be observed after 3-7 days of treatment in Molm13 MLL cells.[2][6] Downstream effects on cell viability and gene expression may require longer incubation periods, typically ranging from 4 to 14 days.[2][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of H3K79 Methylation
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored properly at -20°C as a solid and -80°C as a stock solution in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Insufficient Incubation Time | Inhibition of H3K79 methylation is a time-dependent process. Increase the incubation time with this compound. For many cell lines, significant reduction in H3K79me2 is observed after 4-7 days of continuous exposure.[2][6] |
| Incorrect Antibody for Western Blot | Verify the specificity and optimal dilution of the anti-H3K79me2 antibody. Run positive and negative controls for the western blot. |
| Low Compound Concentration | Although this compound is potent, the effective cellular concentration can vary. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Minor variations in starting cell number can be amplified over long incubation periods. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound Instability in Media | Replenish the cell culture media with fresh this compound every 2-3 days, especially for long-term experiments (beyond 4 days). |
| Assay Timing | For long-duration experiments, the timing of the viability assay is critical. Ensure that the control cells are still in the logarithmic growth phase at the time of measurement. |
Issue 3: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | While this compound is highly selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. Downstream effects on gene expression may require higher concentrations (1-5 µM) than what is needed to see a reduction in H3K79me2. |
| Use of Negative Control | To confirm that the observed phenotype is due to DOT1L inhibition, perform parallel experiments with the less active control compound, SGC0649. |
| Secondary Effects of DOT1L Inhibition | Consider that the observed phenotype may be a downstream consequence of DOT1L inhibition rather than a direct off-target effect. For example, this compound can downregulate FLT3 expression, which in turn affects STAT5A signaling.[4] |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| In Vitro IC50 (Enzymatic Assay) | 0.3 nM | - | [1][2][3] |
| Cellular IC50 (H3K79me2 Reduction) | 2.6 nM | A431 | [1][3] |
| 8.8 nM | MCF10A | [1][3] | |
| Effective Concentration (Cell Viability) | 1 - 5 µM | Human cord blood cells (MLL-AF9 transformed) | [2][6] |
| 0.2 - 20 µM | Ovarian cancer cells (SK-OV-3, TOV21G) | [2] | |
| Typical Incubation Time (H3K79me2 Reduction) | 3 - 7 days | Molm13 | [2][6] |
| Typical Incubation Time (Cell Viability) | 4 - 14 days | Various | [2][5][6] |
| In Vivo Dosage (Mouse Model) | 10 mg/kg (intraperitoneal) | Ovarian cancer xenograft | [2] |
Experimental Protocols
Protocol 1: Western Blot for H3K79 Dimethylation
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate duration (e.g., 4-7 days).
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Sample Preparation:
-
For each sample, dilute 0.5 µg of histones in 1X LDS sample buffer with 100 mM DTT.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10-15% Bis-Tris gel. A higher percentage gel is recommended for better resolution of histones.
-
Run the gel at 200V for approximately 35 minutes in MES SDS running buffer.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose membrane. Transfer for 70 minutes at 30V.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C.
-
Incubate a parallel blot with an antibody against total Histone H3 as a loading control.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
-
Compound Treatment:
-
Add this compound at various concentrations to the appropriate wells. Include DMSO-treated wells as a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 4, 7, or 14 days). If the experiment is longer than 3-4 days, perform a partial media change with fresh compound every 2-3 days.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
-
Incubation with Reagent:
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent viability.
-
Visualizations
Caption: this compound inhibits DOT1L, reducing H3K79me2 and suppressing leukemia-driving genes.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A decision tree to troubleshoot common issues in this compound experiments.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. thno.org [thno.org]
- 3. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with SGC0946
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with SGC0946, a potent and selective inhibitor of the DOT1L histone methyltransferase.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
1. Question: Why am I not seeing a decrease in H3K79 dimethylation (H3K79me2) after this compound treatment?
Possible Causes and Troubleshooting Steps:
-
Insufficient Treatment Duration: Inhibition of H3K79 methylation is a time-dependent process. A maximal effect may require prolonged exposure to the inhibitor.
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Cellular IC50 values for H3K79me2 reduction have been reported in the low nanomolar range (e.g., 2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[2]
-
-
Poor Compound Stability or Activity: Improper storage or handling can lead to degradation of this compound.
-
Antibody Issues in Western Blot: The antibody used for detecting H3K79me2 may not be optimal.
-
Recommendation: Validate your H3K79me2 antibody using positive and negative controls. Refer to the detailed Western Blot protocol below.
-
-
High Histone Turnover: In rapidly dividing cells, histone turnover might outpace the rate of demethylation inhibition.
-
Recommendation: Consider cell cycle synchronization experiments to assess the effect of this compound in a specific cell cycle phase.
-
2. Question: My cells are showing resistance to this compound treatment, even at high concentrations. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Gain-of-Function Mutations in DOT1L: Mutations in the catalytic domain of DOT1L, such as R231Q, can enhance its substrate binding ability and confer resistance to this compound.[4]
-
Recommendation: If you suspect resistance, sequence the DOT1L gene in your resistant cell population to check for mutations. Consider combination therapies, for instance, with MAPK/ERK inhibitors if the resistance mechanism involves activation of this pathway.[4]
-
-
Activation of Alternative Survival Pathways: Cells can develop resistance by upregulating compensatory signaling pathways.
-
Recommendation: Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) on resistant cells to identify upregulated survival pathways. Combination treatment with inhibitors of these pathways may restore sensitivity.
-
-
Drug Efflux: Overexpression of multidrug resistance transporters can lead to increased efflux of this compound from the cells.
-
Recommendation: Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein) in your resistant cells.
-
3. Question: I am observing an increase in autophagy upon this compound treatment. Is this an expected off-target effect?
Explanation and Experimental Validation:
-
On-Target Effect: Increased autophagy is a documented downstream effect of DOT1L inhibition in some cancer cell lines, such as renal cancer cells.[5] This is not necessarily an off-target effect but rather a cellular response to DOT1L inhibition.
-
Mechanism: this compound-mediated DOT1L inhibition can activate the AMPK/mTOR signaling pathway, a key regulator of autophagy.[5]
-
Experimental Validation: To confirm this, you can perform the following experiments:
-
Western Blot: Analyze the levels of autophagy markers like LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would indicate increased autophagic flux.[5]
-
Pathway Analysis: Examine the phosphorylation status of AMPK and mTOR. Increased phosphorylation of AMPK and decreased phosphorylation of mTOR would support the involvement of this pathway.[5]
-
Functional Assays: Use autophagy inhibitors (e.g., chloroquine, bafilomycin A1) in combination with this compound to see if this rescues the observed phenotype.
-
-
4. Question: The effect of this compound on the Wnt signaling pathway in my experiment is unclear or contradictory to published data. Why?
Explanation and Clarification:
-
Context-Dependent Effects: The role of DOT1L and H3K79 methylation in regulating the Wnt signaling pathway is complex and appears to be highly context-dependent.
-
Contradictory Findings: Some studies suggest that DOT1L positively regulates Wnt target genes.[4] However, other research indicates that H3K79 methylation is not essential for the maintenance or activation of Wnt pathway target gene expression in other cell types.
-
Recommendation: Carefully consider the specific cellular context of your experiment. The effect of this compound on Wnt signaling may differ between cell lines and tissues. To investigate this in your system, you can:
-
Gene Expression Analysis: Measure the mRNA levels of well-established Wnt target genes (e.g., AXIN2, c-MYC, CCND1) after this compound treatment.
-
Reporter Assays: Use a TCF/LEF reporter assay (e.g., TOP/FOP flash) to directly measure the transcriptional activity of the canonical Wnt pathway.
-
-
5. Question: I see an unexpected phenotype related to DNA damage after this compound treatment. How does DOT1L inhibition affect the DNA damage response (DDR)?
Explanation and Investigative Steps:
-
Role of DOT1L in DDR: DOT1L is involved in the DNA damage response, particularly in the repair of double-strand breaks through homologous recombination.[6]
-
Potential Unexpected Outcomes:
-
Investigative Experiments:
-
Comet Assay: To assess for DNA strand breaks.
-
Immunofluorescence: To visualize the formation of DNA damage foci (e.g., γH2AX, 53BP1).
-
Cell Viability Assays: To test for synergistic effects when combining this compound with DNA damaging agents.
-
Data Presentation
Table 1: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| A431 | H3K79me2 Reduction | 2.6 nM | 4 days | [2] |
| MCF10A | H3K79me2 Reduction | 8.8 nM | Not Specified | [2] |
| Molm13 | Cell Viability | Not Specified | 4 days | [3] |
| A431 | DOT1L Inhibition | 2.65 nM | 4 days | [7] |
| SK-OV-3 | Cell Cycle Arrest (G1) | 10 µM | 12 days | [7] |
| TOV21G | Cell Cycle Arrest (G1) | 10 µM | 12 days | [7] |
Table 2: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| DOT1L | Cell-free assay | 0.3 nM | [3] |
Experimental Protocols
1. Western Blot for H3K79me2
This protocol is designed to assess the level of H3K79 dimethylation in cells treated with this compound.
-
Cell Lysis:
-
After treatment with this compound for the desired time and concentration, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like β-actin or GAPDH to ensure equal protein loading.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualization
Caption: this compound inhibits DOT1L, preventing H3K79 methylation and aberrant gene expression.
Caption: Troubleshooting workflow for lack of H3K79me2 reduction with this compound.
Caption: this compound can induce autophagy by modulating the AMPK/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Epigenetically Regulates Autophagy and Mitochondria Fusion in Cell Lines of Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
SGC0946 vs. EPZ004777: A Comparative Guide to DOT1L Inhibitor Potency
This guide provides a detailed comparison of two widely used small-molecule inhibitors of the histone methyltransferase DOT1L: SGC0946 and EPZ004777. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the appropriate tool compound for their studies.
Quantitative Potency Comparison
This compound and EPZ004777 are both potent, S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L. However, quantitative data from biochemical and cellular assays reveal significant differences in their potency. This compound generally demonstrates superior potency, particularly in cellular contexts.
| Compound | Assay Type | Target / Cell Line | Potency (IC₅₀ / Kᵢ / Kₑ) | Citations |
| This compound | Biochemical (Enzymatic) | Recombinant DOT1L | IC₅₀: 0.3 nM | [1][2][3][4] |
| Biochemical (Binding) | Recombinant DOT1L | Kₑ: 0.06 nM | [5] | |
| Cellular (H3K79me2) | A431 cells | IC₅₀: 2.6 nM / 2.65 nM | [1][2][3] | |
| Cellular (H3K79me2) | MCF10A cells | IC₅₀: 8.8 nM | [1][3] | |
| EPZ004777 | Biochemical (Enzymatic) | Recombinant DOT1L | IC₅₀: 0.4 nM (~400 pM) | [4][6][7] |
| Biochemical (Binding) | Recombinant DOT1L | Kᵢ: ≤0.08 nM | [8] | |
| Cellular (H3K79me2) | MV4-11, MOLM-13 | Concentration-dependent reduction | [6] | |
| Cellular (Proliferation) | MV4-11 cells | Potent cell killing | [8] |
Signaling Pathway and Mechanism of Action
DOT1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][9] This modification is generally associated with active gene transcription.[9][10] In the context of Mixed Lineage Leukemia (MLL), chromosomal translocations result in MLL-fusion proteins that aberrantly recruit DOT1L to target genes, such as HOXA9 and MEIS1.[8][10][11] This leads to hypermethylation of H3K79 and overexpression of these leukemogenic genes, driving the disease.[8][10]
Both this compound and EPZ004777 act by competitively binding to the SAM pocket of DOT1L, inhibiting its methyltransferase activity.[8] This inhibition leads to a global reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and subsequently, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[2][6][11]
Caption: DOT1L's role in normal and MLL-rearranged cells and its inhibition.
Experimental Protocols
The potency and cellular activity of this compound and EPZ004777 are determined through various biochemical and cell-based assays.
Biochemical Enzymatic Assay (Radioactive)
This assay directly measures the enzymatic activity of recombinant DOT1L.
-
Inhibitor Preparation: this compound or EPZ004777 is serially diluted in DMSO.[12]
-
Enzyme Incubation: Recombinant human DOT1L protein is incubated with the inhibitor for a defined period (e.g., 30 minutes) in an assay buffer.[12]
-
Reaction Initiation: A substrate mix containing nucleosomes and radiolabeled S-adenosylmethionine ([³H]-SAM) is added to start the methyltransferase reaction.[12]
-
Quenching: The reaction is stopped after a set time (e.g., 120 minutes) by adding an excess of non-radiolabeled SAM.[12]
-
Detection: The incorporation of the radiolabel into the nucleosome substrate is measured using a scintillation counter to determine the level of enzymatic inhibition.[3][12]
Cellular H3K79 Dimethylation (H3K79me2) Assay
This assay quantifies the ability of the inhibitors to reduce H3K79 methylation within a cellular context.
-
Cell Culture and Treatment: A chosen cell line (e.g., A431, MV4-11) is plated and treated with various concentrations of this compound or EPZ004777 for an extended period (e.g., 4 days) to allow for histone turnover.[1][6][13]
-
Histone Extraction or Cell Lysis: Histones are extracted from the treated cells, or cells are lysed directly.
-
Immunodetection: The levels of H3K79me2 are measured using an antibody specific for this modification. Detection methods include:
-
Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary (anti-H3K79me2) and secondary antibodies for visualization.[6]
-
High-Content Imaging / In-Cell Western: Cells are fixed in plates and incubated with primary and fluorescently-conjugated secondary antibodies. The fluorescence intensity is then quantified to determine the H3K79me2 levels.[13]
-
-
Data Analysis: The reduction in H3K79me2 signal relative to a vehicle control (e.g., DMSO) is used to calculate the IC₅₀ value.
Caption: Workflow for determining cellular IC₅₀ of DOT1L inhibitors.
Summary and Conclusion
Both this compound and EPZ004777 are highly potent and selective inhibitors of DOT1L, serving as invaluable tools for studying the role of H3K79 methylation in normal biology and disease.
-
Biochemical Potency: In cell-free enzymatic assays, both compounds exhibit sub-nanomolar IC₅₀ values, with this compound (0.3 nM) being slightly more potent than EPZ004777 (0.4 nM).[2][4][7]
-
Cellular Potency: The difference in potency is more pronounced in cellular assays. This compound demonstrates significantly greater potency in reducing cellular H3K79 methylation, with IC₅₀ values in the low single-digit nanomolar range (e.g., 2.6 nM in A431 cells).[1][3] This suggests this compound may have more favorable properties for achieving target inhibition within a cellular environment.
-
Selectivity: Both inhibitors show high selectivity for DOT1L over other histone methyltransferases.[1][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DOT1L Inhibitors in MLL-Rearranged Leukemia: SGC0946 versus Pinometostat (EPZ5676)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of the histone methyltransferase DOT1L, SGC0946 and pinometostat (EPZ5676), for the treatment of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document synthesizes preclinical and clinical data to evaluate their performance, supported by detailed experimental methodologies and visual representations of their mechanism of action and experimental evaluation.
MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2][3] The fusion proteins generated by chromosomal translocations involving the MLL gene aberrantly recruit the DOT1L enzyme to chromatin.[1][4] This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[1][3][5][6] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy.[1][3][7][8]
Pinometostat (EPZ5676) is a first-in-class DOT1L inhibitor that has progressed to clinical trials, while this compound is a potent and selective tool compound that has been instrumental in preclinical investigations of DOT1L's role in cancer.[9][10][11]
Mechanism of Action of DOT1L Inhibitors in MLL-Rearranged Leukemia
Both this compound and pinometostat are S-adenosyl-L-methionine (SAM)-competitive inhibitors of DOT1L.[11][12] By binding to the SAM pocket of the enzyme, they prevent the transfer of a methyl group to H3K79. In the context of MLL-rearranged leukemia, this inhibition leads to a cascade of downstream effects: a reduction in H3K79 methylation at the promoters of MLL-fusion target genes, decreased expression of key oncogenes like HOXA9 and MEIS1, and ultimately, cell cycle arrest, differentiation, and apoptosis of the leukemic cells.[1][4]
Caption: Mechanism of DOT1L inhibitors in MLL-rearranged leukemia.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pinometostat, allowing for a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound | Pinometostat (EPZ5676) | Reference(s) |
| Target | DOT1L | DOT1L | [9][13] |
| Mechanism | SAM-competitive inhibitor | SAM-competitive inhibitor | [11][12] |
| Biochemical IC50/Ki | IC50: 0.3 nM | Ki: 80 pM | [9][10][11][13] |
| Selectivity | >100-fold over other HMTs | >37,000-fold over other PMTs | [2][10][14] |
Table 1: Biochemical Activity of this compound and Pinometostat.
| Cell Line | MLL Status | Assay | This compound IC50 | Pinometostat (EPZ5676) IC50 | Reference(s) |
| MV4-11 | MLL-AF4 | Proliferation (14 days) | 1.31 µM | 3.5 nM | [3][15] |
| MOLM-13 | MLL-AF9 | Proliferation | Not explicitly found | 4 nM | [11] |
| A431 | Not MLL-rearranged | H3K79me2 Inhibition | 2.6 nM | Not explicitly found | [10][14] |
| MV4-11 | MLL-AF4 | H3K79me2 Inhibition | Not explicitly found | 3 nM | [13] |
| Human Cord Blood (MLL-AF9 transformed) | MLL-AF9 | Cell Viability | Selective reduction at 1, 5 µM | Not explicitly found | [9] |
Table 2: Cellular Activity of this compound and Pinometostat in Leukemia and Other Cell Lines. Note: The IC50 for this compound in MV-4-11 from the Genomics of Drug Sensitivity in Cancer database appears to be an outlier compared to its potent biochemical and H3K79me2 inhibition data, and may reflect different experimental conditions.
In Vivo Experimental Data
Pinometostat has undergone more extensive in vivo testing in MLL-rearranged leukemia models.
Pinometostat (EPZ5676): In a rat xenograft model using MV4-11 cells, continuous intravenous infusion of pinometostat at 70.5 mg/kg/day for 21 days resulted in complete tumor regressions that were sustained even after treatment cessation.[3][11] This was accompanied by a reduction in H3K79 methylation and decreased expression of HOXA9 and MEIS1 in the tumors.[3] The treatment was well-tolerated with no significant weight loss observed.[3][11]
This compound: In vivo data for this compound in MLL-rearranged leukemia models is limited in the public domain. However, in an orthotopic xenograft mouse model of ovarian cancer, intraperitoneal administration of this compound at 10 mg/kg twice a week for 6 weeks significantly suppressed tumor progression.[9] This study also demonstrated in vivo inhibition of DOT1L activity and downstream targets.[9]
Clinical Development
Pinometostat is the only one of the two compounds that has advanced to clinical trials. In a Phase 1 study in adult patients with advanced acute leukemias, including those with MLL rearrangements, pinometostat demonstrated evidence of clinical activity, with two patients achieving complete remission.[15] The drug was generally safe and well-tolerated, although its efficacy as a single agent was modest.[15] These findings have paved the way for exploring combination therapies.[15]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed leukemia cells (e.g., MV4-11, MOLM-13) in opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or pinometostat to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 4 to 14 days) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression analysis.
Western Blot for Histone H3K79 Methylation
This method is used to assess the levels of dimethylated H3K79 (H3K79me2).
-
Histone Extraction:
-
Treat leukemia cells with various concentrations of this compound or pinometostat for a specified time (e.g., 4 days).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a Triton extraction buffer and isolate the nuclei by centrifugation.[4]
-
Acid extract the histones from the nuclear pellet using 0.2N HCl overnight at 4°C.[4]
-
Neutralize the acid and quantify the histone protein concentration.[4]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as total Histone H3 or Ponceau S staining.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This technique is used to measure the mRNA levels of DOT1L target genes.
-
RNA Extraction:
-
Treat leukemia cells with this compound or pinometostat for a defined period (e.g., 6-8 days).
-
Isolate total RNA from approximately 3 x 10^6 cells using a commercial kit (e.g., RNeasy Total RNA Isolation Kit, Qiagen).[6]
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or B2M) for normalization.[6][20]
-
Example Primer Sets (Human):
-
HOXA9 Forward: 5'-CCAACTGGAGCTGGAGAAGG-3'
-
HOXA9 Reverse: 5'-TGTCCGGCTCTATTGCTTCA-3'
-
MEIS1 Forward: 5'-CAAGACCCTGGACCAGGAAC-3'
-
MEIS1 Reverse: 5'-TCTGCAGGAGTTTGGCATCT-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[20]
Caption: A generalized workflow for the preclinical evaluation of DOT1L inhibitors.
Conclusion
Both this compound and pinometostat are highly potent and selective inhibitors of DOT1L. Pinometostat, having undergone extensive preclinical and clinical evaluation, stands as the benchmark for DOT1L inhibition in MLL-rearranged leukemia. The available data demonstrates its robust anti-leukemic activity in vitro and in vivo, leading to its advancement into human trials. This compound serves as a valuable chemical probe for dissecting the biological functions of DOT1L, with comparable biochemical potency to pinometostat. While in vivo data for this compound in leukemia models is less prevalent, its efficacy in other cancer models underscores its potential.
For researchers in the field, pinometostat represents a clinically relevant inhibitor for translational studies, particularly for investigating mechanisms of resistance and combination therapies. This compound remains an excellent tool for basic research aimed at further elucidating the roles of DOT1L in normal and malignant hematopoiesis. Future head-to-head studies, especially in in vivo models of MLL-rearranged leukemia, would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mouse models of human AML accurately predict chemotherapy response. | Semantic Scholar [semanticscholar.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. selleckchem.com [selleckchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. ch.promega.com [ch.promega.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 19. epigentek.com [epigentek.com]
- 20. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating SGC0946 On-Target Effects on DOT1L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, with other relevant inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of associated signaling pathways and workflows to aid in the objective assessment of this compound for research and drug development purposes.
On-Target Effects of this compound on DOT1L
This compound is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation.[1][2] This epigenetic mark is critical in transcriptional regulation and is aberrantly regulated in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2] By competitively binding to the SAM pocket of DOT1L, this compound effectively inhibits its methyltransferase activity, leading to a reduction in H3K79 methylation levels. This, in turn, suppresses the expression of key downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][3]
Comparison with Alternative DOT1L Inhibitors
This compound is often compared with other well-characterized DOT1L inhibitors, primarily EPZ004777 and its clinical-grade analog, Pinometostat (EPZ5676). The following tables summarize the quantitative data for these compounds, highlighting their potency and selectivity.
Table 1: In Vitro Potency of DOT1L Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | DOT1L | Enzymatic Assay (cell-free) | 0.3 nM (IC50) | [3][4][5] |
| DOT1L | A431 cells (cellular) | 2.6 nM (IC50) | [4][5] | |
| DOT1L | MCF10A cells (cellular) | 8.8 nM (IC50) | [4][5] | |
| EPZ004777 | DOT1L | Enzymatic Assay (cell-free) | 0.4 nM (IC50) | [6][7] |
| Pinometostat (EPZ5676) | DOT1L | Enzymatic Assay (cell-free) | 80 pM (Ki) | [8][9][10] |
| DOT1L | MV4-11 cells (cellular) | 2.6 nM (cellular IC50 for H3K79me2 reduction) | [10] |
Table 2: Selectivity of DOT1L Inhibitors
| Compound | Selectivity Profile | Reference |
| This compound | >100-fold selective over other histone methyltransferases. Inactive against a panel of 12 protein methyltransferases and DNMT1. | [4][5] |
| EPZ004777 | >1200-fold selective for DOT1L over other tested protein methyltransferases. | [6] |
| Pinometostat (EPZ5676) | >37,000-fold selectivity against all other protein methyltransferases tested. | [8][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams have been generated using Graphviz.
Caption: DOT1L Signaling in MLL-Rearranged Leukemia.
Caption: Experimental Workflow for this compound Validation.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound on-target effects are provided below.
DOT1L Enzymatic Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of DOT1L.
-
Principle: A radiometric or luminescence-based assay is used to quantify the transfer of a methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) or unlabeled SAM to a histone H3 substrate by recombinant DOT1L.
-
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 or nucleosome substrate
-
S-adenosyl-L-[methyl-³H]methionine (for radiometric assay) or S-adenosylmethionine (for luminescence assay)
-
This compound and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter (for radiometric assay) or luminescence plate reader and detection reagents (e.g., MTase-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant DOT1L enzyme, and the histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM or SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).
-
For radiometric assays, transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence assays, add the detection reagents according to the manufacturer's protocol and measure the luminescence signal.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay validates the on-target effect of this compound in a cellular context by measuring the levels of H3K79 dimethylation (H3K79me2).
-
Principle: Western blotting is used to detect the levels of H3K79me2 in cells treated with this compound. A primary antibody specific to H3K79me2 is used, and total histone H3 is used as a loading control.
-
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere or grow to a suitable confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K79me2.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the downstream effect of DOT1L inhibition by quantifying the mRNA levels of target genes like HOXA9 and MEIS1.
-
Principle: qRT-PCR is used to measure the relative abundance of specific mRNA transcripts in cells treated with this compound.
-
Materials:
-
MLL-rearranged leukemia cell line
-
This compound
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
-
Procedure:
-
Treat cells with this compound as described for the Western blot assay.
-
Extract total RNA from the cells using an appropriate kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qRT-PCR program on a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
This guide provides a foundational understanding of the on-target effects of this compound on DOT1L and offers a framework for its comparative evaluation. The provided protocols and visualizations are intended to support researchers in designing and interpreting experiments aimed at validating this potent and selective DOT1L inhibitor.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to DOT1L Inhibitors: SGC0946 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGC0946 and other prominent DOT1L (disruptor of telomeric silencing 1-like) inhibitors. DOT1L is a histone methyltransferase that specifically methylates histone H3 on lysine 79 (H3K79), a mark associated with active transcription.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes.[2][3] Consequently, DOT1L has emerged as a critical therapeutic target. This document outlines the biochemical potency, cellular activity, and pharmacokinetic properties of key DOT1L inhibitors, supported by experimental data and detailed methodologies.
Data Presentation
Biochemical and Cellular Potency of DOT1L Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected DOT1L inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Biochemical IC50 (nM) | Cellular H3K79 Dimethylation IC50 (nM) | Cell Line | Reference |
| This compound | 0.3 | 2.6 | A431 | [1] |
| 8.8 | MCF10A | [1] | ||
| Pinometostat (EPZ-5676) | <0.08 (Ki) | Not explicitly stated, but potent | MLL-rearranged leukemia cells | [4] |
| EPZ004777 | 0.4 | Not explicitly stated, but less potent than this compound | MLL-rearranged leukemia cells | [5][6] |
| Compound 10 | Not explicitly stated | Potent, similar to EPZ5676 | 14 leukemia cell lines | [7][8] |
| Compound 11 | Not explicitly stated | Potent, similar to EPZ5676 | 14 leukemia cell lines | [7][8] |
In Vivo Efficacy and Pharmacokinetic Profile of DOT1L Inhibitors
The in vivo performance and pharmacokinetic (PK) properties of DOT1L inhibitors are crucial for their clinical translation. A significant challenge in the development of DOT1L inhibitors has been achieving favorable pharmacokinetic profiles.[8]
| Compound | Administration Route | In Vivo Model | Key Outcomes | Pharmacokinetic Profile | Reference |
| This compound | Intraperitoneal | Ovarian orthotopic xenograft mice | Significant inhibition of tumor progression. | Favorable for in vivo studies. | [6] |
| Pinometostat (EPZ-5676) | Continuous intravenous infusion | MLL-rearranged leukemia xenografts | Modest clinical activity as a single agent. | Unfavorable PK properties, including low oral bioavailability.[7][8] | [4] |
| EPZ004777 | Not amenable to standard dosing | MLL-rearranged leukemia xenografts | Showed anti-leukemic activity. | Poor pharmacokinetic properties. | [5] |
| Compound 10 | Oral (in chow) | Patient-derived xenografts of MLL-rearranged leukemia | Significant reduction in leukemia burden. | Favorable pharmacokinetics. | [7][8] |
| Compound 11 | Subcutaneous | Patient-derived xenografts of MLL-rearranged leukemia | Significant reduction in leukemia burden. | Favorable pharmacokinetics. | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and information gathered from the referenced literature.
Biochemical DOT1L Inhibition Assay (Radioactive)
This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant DOT1L enzyme, a histone H3 substrate (e.g., recombinant nucleosomes), and a buffer system (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of the DOT1L inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [3H]-labeled SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [3H]-SAM.
-
Quantification: Measure the radioactivity incorporated into the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce the levels of H3K79 methylation within cells.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., A431 or an MLL-rearranged leukemia cell line) and treat with various concentrations of the DOT1L inhibitor for a specified period (e.g., 4 days).
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for di-methylated H3K79. Also, probe a separate blot with an antibody against total histone H3 as a loading control.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal. Calculate the IC50 for the reduction of cellular H3K79 methylation.
Cell Viability Assay
This assay measures the effect of DOT1L inhibitors on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed the cells (e.g., MLL-rearranged leukemia cells) into 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of the DOT1L inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 4-7 days).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent.
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of DOT1L inhibitors in a living organism.
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., an MLL-rearranged leukemia cell line) into immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the DOT1L inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection, or continuous infusion) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K79me2).
-
Efficacy Evaluation: Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compound.
Mandatory Visualization
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia and the mechanism of its inhibitors.
Experimental Workflow for Evaluating DOT1L Inhibitors
Caption: A typical workflow for the preclinical evaluation of novel DOT1L inhibitors.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946: A Potent DOT1L Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DOT1L inhibitor SGC0946 with other similar compounds, focusing on its efficacy in various cancer cell lines. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound and DOT1L Inhibition
This compound is a highly potent and selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2][3] Dysregulation of DOT1L activity is a key driver in certain cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. In these cancers, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 and the subsequent upregulation of oncogenes such as HOXA9 and MEIS1.[1][4][5] By inhibiting DOT1L, this compound and similar compounds aim to reverse this epigenetic alteration, suppress the expression of leukemogenic genes, and induce cancer cell death.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in a variety of cancer cell lines, often showing superior potency compared to earlier generation DOT1L inhibitors like EPZ004777. Its performance is comparable to or, in some cases, exceeds that of another clinical-stage inhibitor, Pinometostat (EPZ-5676). The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in several cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | EPZ004777 IC50 (µM) | Pinometostat (EPZ-5676) IC50 (µM) |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia (MLL-AF4) | 1.31[6] | ~0.008 (proliferation) | 0.0035 (proliferation)[1][2] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | Not explicitly found | ~0.004 (proliferation) | ~0.005 (proliferation)[7] |
| EOL-1 | Eosinophilic Leukemia (MLL-PTD) | Not explicitly found | Sensitive (IC50 < 1)[7] | Sensitive[7] |
| KOPM-88 | Acute Myeloid Leukemia (MLL-PTD) | Not explicitly found | Sensitive (IC50 < 1)[7] | Not explicitly found |
| NOMO-1 | Acute Myeloid Leukemia (MLL-AF9) | Not explicitly found | Not explicitly found | 0.658 (proliferation)[8] |
| KOPN-8 | B-cell Precursor Leukemia (MLL-ENL) | Not explicitly found | Not explicitly found | 0.071 (proliferation)[8] |
| Solid Tumors | ||||
| A431 | Skin Squamous Cell Carcinoma | 0.0026 (H3K79me2 reduction) | Not explicitly found | Not explicitly found |
| MCF10A | Breast (Non-tumorigenic) | 0.0088 (H3K79me2 reduction) | Not explicitly found | Not explicitly found |
| SW480 | Colorectal Cancer | Not explicitly found | ~30-50 (viability)[9] | Not explicitly found |
| HCT116 | Colorectal Cancer | Not explicitly found | ~30-70 (viability)[9] | Not explicitly found |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented is a compilation from multiple sources for comparative purposes. MLL-rearranged cell lines generally show high sensitivity to DOT1L inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, EPZ004777, Pinometostat (dissolved in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period, typically ranging from 7 to 14 days for DOT1L inhibitors, as their effects on cell proliferation are often delayed.[1][5]
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.
-
Measurement:
-
For MTS: Measure the absorbance at 490 nm using a plate reader.
-
For MTT: Add 100 µL of solubilization solution to each well and incubate for another 1-2 hours at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for H3K79 Dimethylation
This protocol is for assessing the inhibition of DOT1L activity by measuring the levels of dimethylated H3K79 (H3K79me2).
Materials:
-
Cancer cell lines treated with DOT1L inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound or other inhibitors for a specified time (e.g., 48-96 hours), wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K79me2 and anti-Total H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of DOT1L in MLL-rearranged leukemia and a typical experimental workflow for evaluating this compound efficacy.
DOT1L signaling in normal and MLL-rearranged leukemia cells.
Workflow for evaluating this compound efficacy.
Conclusion
This compound is a potent and selective inhibitor of DOT1L with demonstrated efficacy against a range of cancer cell lines, particularly those with MLL rearrangements. Its high potency, as indicated by low nanomolar IC50 values for H3K79me2 inhibition and anti-proliferative effects, makes it a valuable tool for research and a promising candidate for further therapeutic development. This guide provides a framework for comparing its efficacy and for designing experiments to further investigate its potential in various cancer contexts.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating SGC0946-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate apoptosis induced by SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L. By inhibiting the dimethylation of histone H3 on lysine 79 (H3K79me2), this compound can modulate gene expression, leading to cell cycle arrest and programmed cell death in specific cancer cell contexts, particularly those with MLL rearrangements.[1][2][3] This guide outlines key experimental protocols and presents data for comparison with another well-characterized DOT1L inhibitor, Pinometostat (EPZ5676).
Mechanism of Action: this compound-Induced Apoptosis
This compound is an S-adenosyl methionine (SAM) competitive inhibitor of DOT1L.[4][5] DOT1L is the sole enzyme responsible for H3K79 methylation, a mark associated with active transcription.[2] In cancers driven by MLL (Mixed Lineage Leukemia) fusion proteins, DOT1L is aberrantly recruited to target genes, leading to their overexpression and leukemogenesis. By inhibiting DOT1L, this compound reduces H3K79me2 levels, leading to the downregulation of MLL target genes, such as HOXA9 and MEIS1, and the upregulation of pro-apoptotic genes.[3][6] This shift in gene expression ultimately triggers the apoptotic cascade.
Comparative Data on DOT1L Inhibitor-Induced Apoptosis
The following table summarizes the pro-apoptotic effects of DOT1L inhibitors. While direct comparative quantitative data for this compound across multiple apoptosis assays from a single study is limited, data from the structurally and functionally similar inhibitor Pinometostat (EPZ5676) is provided for reference.
| Parameter | This compound | Pinometostat (EPZ5676) | Cell Line | Reference |
| IC50 (Proliferation) | Not specified in apoptosis studies | 3.5 nM | MV4-11 | [2] |
| Annexin V Positive Cells | Upregulation of pro-apoptotic genes suggests an increase. | Time-dependent increase, significant after 4 days | MV4-11 | [6] |
| Cleaved Caspase-3 | Expected to increase based on mechanism | Implied by apoptotic cell killing | MLL-rearranged leukemia cells | [4][5] |
| Cleaved PARP | Expected to increase based on mechanism | Implied by apoptotic cell killing | MLL-rearranged leukemia cells | [4][5] |
Key Experimental Protocols for Apoptosis Validation
An effective validation of this compound-induced apoptosis involves a combination of methods to detect key events in the apoptotic cascade.
Western Blotting for Cleaved PARP and Caspase-3
This method provides qualitative and semi-quantitative data on the activation of key executioner caspases and the cleavage of their substrates, which are hallmark events in apoptosis.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[7][8] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: An increase in the bands corresponding to the cleaved forms of caspase-3 (p17/p19) and PARP (89 kDa) in this compound-treated cells compared to the control.[7][9]
Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining
This quantitative method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.[10][11]
Protocol:
-
Cell Preparation:
-
Treat cells with this compound and a vehicle control.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
-
Staining:
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Expected Outcome: A significant increase in the percentage of Annexin V positive cells (both early and late apoptotic) in the this compound-treated group compared to the control group.[6][12]
Alternative Apoptosis Validation Methods
| Method | Principle | Advantages | Disadvantages |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks. | Can be used on tissue sections and cultured cells. | Can also stain necrotic cells; may not detect early apoptosis. |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases using fluorogenic or colorimetric substrates. | Quantitative and sensitive for detecting caspase activation. | Does not provide information on downstream events. |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Uses fluorescent dyes (e.g., JC-1, TMRE) to measure changes in ΔΨm, an early event in the intrinsic apoptotic pathway. | Detects an early apoptotic event. | Can be influenced by factors other than apoptosis. |
Conclusion
Validating this compound-induced apoptosis requires a multi-faceted approach. The combination of Western blotting for cleaved PARP and caspase-3 with quantitative flow cytometry for Annexin V/PI staining provides robust and complementary evidence of programmed cell death. For a comprehensive understanding, it is recommended to perform a time-course and dose-response analysis. Comparing the apoptotic effects of this compound with other DOT1L inhibitors, such as Pinometostat, can further elucidate its specific cellular effects and therapeutic potential.
References
- 1. esmed.org [esmed.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assessment of apoptosis by immunohistochemistry to active caspase-3, active caspase-7, or cleaved PARP in monolayer cells and spheroid and subcutaneous xenografts of human carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
SGC0946 in the Landscape of Epigenetic Modifiers: A Comparative Guide
In the rapidly evolving field of epigenetics, the selective inhibition of histone methyltransferases has emerged as a promising therapeutic strategy for various cancers. SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, has garnered significant attention. This guide provides a comprehensive comparison of this compound with other notable DOT1L inhibitors, focusing on their performance backed by experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to DOT1L and its Role in Disease
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase as it is the only known enzyme to methylate lysine 79 of histone H3 (H3K79).[1][2] This methylation is predominantly associated with actively transcribed genes.[2] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1.[1][3][4] This epigenetic alteration drives leukemogenesis, making DOT1L a critical therapeutic target.[5] Small molecule inhibitors of DOT1L aim to reverse this aberrant methylation, thereby suppressing the expression of oncogenes and inducing cancer cell death.
Comparative Analysis of DOT1L Inhibitors
This compound is a highly potent and selective inhibitor of DOT1L. For a comprehensive understanding of its performance, it is compared with two other well-characterized DOT1L inhibitors: Pinometostat (EPZ-5676) and EPZ004777. The following tables summarize their key biochemical and cellular activities.
Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference(s) |
| This compound | DOT1L | IC50: 0.3 nM | >100-fold over other HMTs | [6][7] |
| Pinometostat (EPZ-5676) | DOT1L | Ki: 80 pM | >37,000-fold over other HMTs | [8][9] |
| EPZ004777 | DOT1L | IC50: 0.4 nM | >1,200-fold over other HMTs | [10] |
Cellular Activity
| Inhibitor | Cell Line | Cellular IC50 (H3K79me2) | Anti-proliferative IC50 | Reference(s) |
| This compound | A431 | 2.6 nM | Not Reported | [7] |
| MCF10A | 8.8 nM | Not Reported | [7] | |
| Pinometostat (EPZ-5676) | MV4-11 | 3 nM | 3.5 nM | [8] |
| HL-60 | 5 nM | Not Reported | [8] | |
| EPZ004777 | MV4-11 | Not Reported | ~100 nM (at 10 days) | [11] |
Signaling Pathway and Mechanism of Action
The core mechanism of DOT1L inhibition in MLL-rearranged leukemia involves the reversal of aberrant H3K79 hypermethylation at the promoter regions of MLL fusion target genes. This leads to the downregulation of oncogenic transcription factors and subsequent cell differentiation and apoptosis.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound and other DOT1L inhibitors.
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize DOT1L inhibitors. Specific details such as antibody dilutions or primer sequences should be optimized for individual experimental setups.
DOT1L Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L. A common method is a radiometric assay using a tritiated methyl donor (3H-SAM).
-
Reaction Setup: Recombinant DOT1L enzyme is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.
-
Substrate Addition: The reaction is initiated by adding the substrates: oligonucleosomes and 3H-S-adenosylmethionine (3H-SAM).
-
Incubation: The reaction mixture is incubated to allow for histone methylation.
-
Quenching: The reaction is stopped.
-
Detection: The amount of 3H-methyl group transferred to the histones is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for determining the enzymatic IC50 of DOT1L inhibitors.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce the levels of H3K79 dimethylation (H3K79me2) within cells.
-
Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured and treated with the DOT1L inhibitor at various concentrations for a specified duration (e.g., 4 days).[6]
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
SDS-PAGE and Western Blotting: Extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K79me2 and total Histone H3 (as a loading control).
-
Detection: Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Analysis: The band intensities for H3K79me2 are normalized to the total Histone H3 bands to determine the relative reduction in methylation.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: MLL-rearranged and non-MLL-rearranged cell lines are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the DOT1L inhibitor.
-
Incubation: Cells are incubated for several days (e.g., 7-14 days), with media and compound being replenished periodically.
-
Viability Measurement: Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
Conclusion
This compound is a highly potent and selective DOT1L inhibitor with strong in vitro and cellular activity. Its biochemical potency is comparable to other leading DOT1L inhibitors like Pinometostat and EPZ004777. The data presented in this guide highlights the therapeutic potential of targeting DOT1L in cancers with aberrant H3K79 methylation, such as MLL-rearranged leukemia. The provided experimental frameworks can serve as a foundation for researchers to further investigate and compare the efficacy of this compound and other epigenetic modifiers in their specific models of interest. The continued exploration of these compounds will be crucial in advancing epigenetic therapies from the laboratory to the clinic.
References
- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed lineage rearranged leukaemia: pathogenesis and targeting DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 Mechanism of Action in Novel Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DOT1L inhibitor SGC0946 with alternative compounds, focusing on its mechanism of action and performance in emerging preclinical cancer models. The information presented is supported by experimental data to aid in the evaluation and design of future research and drug development strategies.
Introduction to this compound and DOT1L Inhibition
This compound is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it targets lysine 79 of histone H3 (H3K79), a modification associated with active transcription. In certain cancers, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the fusion proteins aberrantly recruit DOT1L to specific gene loci. This leads to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes, such as HOXA9 and MEIS1.
This compound exerts its therapeutic effect by competitively blocking the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79. This selective inhibition leads to a reduction in the expression of MLL fusion target genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on this pathway.
Comparative Efficacy of DOT1L Inhibitors
This compound is a second-generation DOT1L inhibitor, developed as a more potent analog to EPZ004777. Another key comparator in this class is Pinometostat (EPZ-5676), which has advanced to clinical trials. The following tables summarize the comparative in vitro potency of these inhibitors across various cancer cell lines.
Table 1: In Vitro Potency (IC50) of this compound and Analogs
| Compound | Target | IC50 (Enzymatic Assay) | Cellular H3K79me2 IC50 (A431 cells) | Reference(s) |
| This compound | DOT1L | 0.3 nM | 2.6 nM | [1][2] |
| EPZ004777 | DOT1L | ~0.4 nM | Not widely reported | [1] |
Table 2: Comparative Cellular Proliferation IC50 of DOT1L Inhibitors in Leukemia Cell Lines
| Cell Line | MLL Status | EPZ-5676 (Pinometostat) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) | Reference(s) |
| MOLM-13 | MLL-AF9 | 8.8 | 6.2 | 2.8 | [3] |
| MV4-11 | MLL-AF4 | 3.5 | 4.5 | 1.8 | [3] |
| SEM | MLL-AF4 | 10.2 | 11.2 | 4.3 | [3] |
| RS4;11 | MLL-AF4 | 14.3 | 11.8 | 4.6 | [3] |
| KOPN-8 | MLL-ENL | 30.1 | 24.6 | 11.2 | [3] |
| K562 | Non-MLL | >10,000 | >10,000 | >10,000 | [3] |
| Jurkat | Non-MLL | >10,000 | >10,000 | >10,000 | [3] |
Confirming Mechanism of Action in New Models
While much of the initial research on DOT1L inhibitors was conducted in established cancer cell lines, recent studies have begun to explore their efficacy in more clinically relevant models, such as patient-derived xenografts (PDXs) and organoids. These models better recapitulate the heterogeneity and microenvironment of human tumors.
Although direct studies of this compound in PDX and organoid models are not yet widely published, research on other potent DOT1L inhibitors provides strong evidence for the potential of this drug class in these advanced models.
Patient-Derived Xenograft (PDX) Models
A study on novel DOT1L inhibitors, Compounds 10 and 11, demonstrated significant anti-leukemic activity in PDX models of MLL-rearranged leukemia.[3] Treatment with these inhibitors led to a significant reduction in human leukemia cell burden in the peripheral blood, bone marrow, and spleen of the PDX models.[3] These findings suggest that potent DOT1L inhibitors like this compound are likely to be effective in patient-derived tumor models.
Organoid Models
The application of DOT1L inhibitors has also been explored in organoid models. One study demonstrated that the DOT1L inhibitor EPZ004777 selectively inhibited the viability of androgen receptor-positive prostate cancer organoids derived from a PDX model.[4] This indicates that the dependency on DOT1L activity is maintained in 3D organoid cultures and that these models can be valuable for studying the efficacy of inhibitors like this compound.
Combination Therapies: An Alternative Strategy
Research has also focused on combining this compound with other targeted agents to enhance its anti-cancer effects. For instance, in neuroblastoma, the combination of this compound with the EZH2 inhibitor GSK343 has shown synergistic effects in reducing tumor growth. This combination was found to induce endoplasmic reticulum stress-mediated apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 14 days, depending on the cell line's doubling time and the inhibitor's mechanism).
-
Viability Assessment: Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue) or by quantifying ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for H3K79 Methylation
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to H3K79me2 or a control IgG overnight.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Elution and Reverse Cross-linking: The captured chromatin is eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified and analyzed by qPCR or next-generation sequencing to quantify the enrichment of H3K79me2 at specific gene promoters.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the this compound signaling pathway, a typical experimental workflow, and the logical comparison of DOT1L inhibitors.
Caption: this compound inhibits DOT1L, reversing aberrant H3K79 hypermethylation in MLL-rearranged leukemia.
Caption: Workflow for in vitro evaluation of this compound's efficacy and mechanism of action.
Caption: Comparison of this compound with other DOT1L inhibitors based on potency and clinical development.
References
- 1. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SGC0946: A Comparative Guide to a Potent and Selective DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DOT1L inhibitor SGC0946 with other notable alternatives, supported by experimental data. This compound is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL).
Performance Comparison
This compound demonstrates exceptional potency against DOT1L, with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM in cell-free assays.[1][2][3] Its cellular activity is also robust, inhibiting H3K79 dimethylation with IC50 values in the low nanomolar range (2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[1] In comparison to other well-characterized DOT1L inhibitors such as EPZ004777 and Pinometostat (EPZ5676), this compound exhibits comparable or superior potency.
Table 1: In Vitro and Cellular Potency of DOT1L Inhibitors
| Compound | Target | In Vitro IC50 / Ki | Cellular H3K79me2 IC50 | Reference |
| This compound | DOT1L | 0.3 nM (IC50) | 2.6 nM (A431), 8.8 nM (MCF10A) | [1] |
| EPZ004777 | DOT1L | 0.4 nM (IC50) | 4 nM (MV4-11) | [4][5] |
| Pinometostat (EPZ5676) | DOT1L | 80 pM (Ki) | 3 nM (MV4-11) | [6] |
Cross-Reactivity and Selectivity
A critical aspect of a chemical probe's utility is its selectivity. This compound has been profiled against a panel of other histone methyltransferases and has demonstrated high selectivity. It is reported to be over 100-fold selective for DOT1L against other protein methyltransferases.[1][2] More extensive profiling has shown it to be inactive against a panel of 12 protein methyltransferases and DNMT1, and it displayed no significant activity against a panel of 29 receptors.[7]
Table 2: Selectivity Profile of DOT1L Inhibitors
| Compound | Selectivity against other PMTs | Off-Target Hits (if reported) | Reference |
| This compound | >100-fold | Inactive against 12 PMTs and DNMT1; no notable activity against 29 receptors. | [1][2][7] |
| EPZ004777 | >1,200-fold | PRMT5 (IC50 >500 nM) | [4][8] |
| Pinometostat (EPZ5676) | >37,000-fold | Not specified | [9] |
DOT1L Signaling Pathway
DOT1L plays a crucial role in transcriptional regulation. By methylating H3K79, it contributes to the activation of gene expression. In the context of MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L by this compound reverses this aberrant methylation, leading to the downregulation of these oncogenic driver genes.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.
Experimental Protocols
In Vitro DOT1L Biochemical Assay (Radioactive)
This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.
Workflow:
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating H3K79me2 Reduction by SGC0946: A Comparative Guide
This guide provides a comprehensive comparison of SGC0946 with other small molecule inhibitors of DOT1L, the sole histone methyltransferase responsible for H3K79 methylation. We present supporting experimental data and detailed protocols for validating the reduction of dimethylated H3K79 (H3K79me2), a key epigenetic mark associated with active transcription.
Introduction to this compound and H3K79me2
Histone H3 lysine 79 (H3K79) methylation is a critical post-translational modification involved in the regulation of gene expression, DNA repair, and cell cycle progression.[1][2][3] The enzyme responsible for this modification is Disruptor of Telomeric Silencing 1-like (DOT1L), which is unique among protein lysine methyltransferases for not possessing a SET domain.[1][2] Aberrant H3K79 hypermethylation, often driven by the recruitment of DOT1L through MLL fusion proteins, is a key driver in mixed-lineage leukemia (MLL-r).[2][4]
This compound is a highly potent and selective, cell-active inhibitor of DOT1L.[5][6][7] It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby blocking the catalytic activity of DOT1L and leading to a global reduction in H3K79 methylation levels.[2][5] This targeted inhibition of DOT1L has shown therapeutic potential, particularly in MLL-rearranged leukemias, by down-regulating key target genes like HOXA9 and MEIS1.[2][8]
Comparative Analysis of DOT1L Inhibitors
This compound is a more potent analog of EPZ004777 and is often compared with other clinical and preclinical DOT1L inhibitors like Pinometostat (EPZ5676). The following table summarizes their performance based on published data.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular IC50 (H3K79me2 Reduction) | Selectivity |
| This compound | DOT1L | SAM-competitive inhibitor | 0.3 nM[1][5][6][7][8] | 2.6 nM (A431 cells)[1][5][6][7], 8.8 nM (MCF10A cells)[1][5][6][7] | >100-fold over other HMTs[1][5][6][7] |
| EPZ004777 | DOT1L | SAM-competitive inhibitor | 0.4 nM[2] | ~50 nM (MV4-11 cells) | High selectivity over other PMTs[2] |
| Pinometostat (EPZ5676) | DOT1L | SAM-competitive inhibitor | 0.08 nM[4] | 3.5 nM (MV4-11 cells)[4] | >37,000-fold over other HMTs[4] |
Signaling Pathway and Inhibition
The diagram below illustrates the catalytic action of DOT1L on Histone H3 and its inhibition by this compound. DOT1L transfers a methyl group from the cofactor SAM to the lysine 79 residue of Histone H3. This compound, as a SAM competitor, binds to the active site of DOT1L, preventing this methyl transfer and subsequent H3K79 methylation.
Caption: Mechanism of DOT1L-mediated H3K79 methylation and its inhibition by this compound.
Experimental Protocols for Validation
To validate the reduction of H3K79me2 following treatment with this compound, several robust methods can be employed. Below are detailed protocols for Western Blotting, Chromatin Immunoprecipitation (ChIP), and Mass Spectrometry.
Experimental Workflow Overview
This diagram outlines the general workflow for assessing changes in H3K79me2 levels after treating cells with a DOT1L inhibitor like this compound.
Caption: Workflow for validating H3K79me2 reduction using Western Blot and ChIP.
Western Blotting for H3K79me2
Western blotting is a standard technique to assess global changes in histone modifications.
Methodology:
-
Cell Lysis and Histone Extraction: Treat cells with this compound at desired concentrations (e.g., 1-5 µM) and time points (e.g., 3-7 days).[5][8] Harvest cells and perform acid extraction of histones or prepare whole-cell lysates. For whole-cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-25 µg of histone or whole-cell extract per lane on a 15% or 4-20% gradient SDS-PAGE gel to resolve low molecular weight proteins.[9] Heat samples at 95°C for 5 minutes before loading.
-
Electrotransfer: Transfer proteins to a 0.2 µm nitrocellulose membrane. A wet transfer at 80-100V for 1-2.5 hours is recommended for small proteins like histones.[9][10]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594, Diagenode C15410051) overnight at 4°C.[11][12]
-
Simultaneously, probe a separate membrane or strip with an antibody for total Histone H3 as a loading control.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative reduction.
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing
ChIP assays are used to determine the abundance of H3K79me2 at specific genomic loci, such as the promoters of DOT1L target genes.
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound as described above. Cross-link chromatin by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse cells and isolate nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or MNase digestion.[11][13]
-
Immunoprecipitation (IP):
-
Washes and Elution: Wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis:
Mass Spectrometry for Histone Modification Analysis
Mass spectrometry (MS) offers an unbiased and highly quantitative method to profile a wide range of histone modifications simultaneously.
Methodology:
-
Histone Extraction and Derivatization: Extract histones from this compound-treated and control cells. To facilitate analysis, histones are often chemically derivatized using propionic anhydride, which neutralizes the positive charge of unmodified and monomethylated lysines.[16][17]
-
Digestion: Digest the derivatized histones into peptides using trypsin. Derivatization prevents trypsin from cleaving at lysine residues, resulting in longer peptides that are more suitable for MS analysis.[16]
-
LC-MS/MS Analysis:
-
Data Analysis: Identify peptides and their modifications by matching the fragmentation spectra (MS/MS) to a protein sequence database. Quantify the relative abundance of H3K79me2-containing peptides by comparing their signal intensity between treated and control samples.
Logical Comparison of DOT1L Inhibitors
The following diagram provides a logical comparison of this compound with its alternatives, focusing on key parameters for a chemical probe and therapeutic agent.
Caption: Comparative features of this compound, EPZ004777, and Pinometostat.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allgenbio.com [allgenbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. H3K79me2 Antibody - ChIP-seq Grade (C15410051) | Diagenode [diagenode.com]
- 13. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 14. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How does mass spectrometry detect histone methylation? - Biology Stack Exchange [biology.stackexchange.com]
- 19. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
SGC0946 in Leukemia Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DOT1L inhibitor, SGC0946, across various leukemia subtypes. This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L, a key enzyme implicated in the pathogenesis of several leukemias, most notably those with rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][2] This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to offer an objective overview of this compound's performance and potential as a therapeutic agent.
Data Presentation: this compound Performance Across Leukemia Subtypes
The anti-proliferative activity of this compound and other DOT1L inhibitors is most pronounced in leukemia cell lines harboring MLL rearrangements (MLL-r).[1][3] These leukemias are particularly dependent on the activity of DOT1L for the expression of key oncogenes such as HOXA9 and MEIS1.[2][4] Emerging evidence also suggests a role for DOT1L inhibition in other leukemia subtypes, including those with mutations in DNMT3A and NPM1. While MLL-rearranged leukemias show the highest sensitivity, the efficacy of this compound can vary within this subtype, and its activity in non-MLL-rearranged leukemias is generally lower.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and the related DOT1L inhibitor EPZ-5676 in various leukemia cell lines, providing a snapshot of its differential activity.
| Cell Line | Leukemia Subtype | Gene Mutation(s) | This compound IC50 (µM) | EPZ-5676 IC50 (nM) | Reference(s) |
| MLL-Rearranged | |||||
| MV-4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4, FLT3-ITD | 1.31 | 3.5 | [5][6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | - | 0.72 (EPZ004777) | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | - | 6.47 (EPZ004777) | [2] |
| SEM | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | - | 1.72 (EPZ004777) | [2] |
| THP-1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | - | Resistant | [5] |
| Non-MLL-Rearranged | |||||
| NKM-1 | Acute Myeloid Leukemia (AML) | - | 1.58 | - | [6] |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | - | 1.74 | - | [6] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | DNMT3A R882C | - | - | [7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | NPM1c, DNMT3A R882H | - | - | [7] |
| HL-60 | Acute Promyelocytic Leukemia | - | - | Insensitive | [4] |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | - | - | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | AML1-ETO | - | 32.99 (EPZ004777) | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the inhibition of DOT1L's methyltransferase activity, which leads to a reduction in the methylation of histone H3 at lysine 79 (H3K79me2).[4] This epigenetic modification plays a crucial role in gene expression.
Canonical MLL-Fusion Pathway
In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression. This compound-mediated inhibition of DOT1L reverses this process, leading to the downregulation of critical leukemogenic genes like HOXA9 and MEIS1, which in turn induces cell cycle arrest and differentiation.[2][4]
Caption: this compound inhibits the canonical MLL-fusion pathway.
Non-Canonical FLT3-STAT5A Pathway
In a subset of MLL-rearranged leukemias, particularly those with co-occurring FLT3-ITD mutations, this compound can also act through a non-canonical pathway. Inhibition of DOT1L can lead to the downregulation of FLT3 expression and subsequent reduction in the phosphorylation of STAT5A, a key signaling molecule for cell proliferation and survival.
Caption: this compound's effect on the FLT3-STAT5A pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound in leukemia cell lines.
General Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound involves cell culture, drug treatment, and subsequent analysis of cell viability, apoptosis, and target engagement.
Caption: Workflow for in vitro evaluation of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Leukemia cell lines (e.g., MV-4-11, OCI-AML3, K562) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired concentrations.
-
Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11]
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and treat with this compound as described above.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis for H3K79me2
This technique is used to detect changes in the levels of specific proteins, in this case, the di-methylation of H3K79.[12][13]
-
Cell Lysis: After treatment with this compound, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C. A primary antibody against a loading control (e.g., Histone H3, GAPDH) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Addition: After the desired treatment duration, add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Conclusion
This compound demonstrates significant and selective anti-leukemic activity in MLL-rearranged leukemias by targeting the DOT1L methyltransferase. Its efficacy is linked to the downregulation of key oncogenes and can be influenced by the presence of co-occurring mutations such as FLT3-ITD. While its activity in non-MLL-rearranged subtypes like those with DNMT3A or NPM1 mutations is an area of active investigation, the current data suggest a more pronounced effect in the MLL-rearranged context. The provided experimental protocols offer a framework for further investigation into the therapeutic potential of this compound across a broader spectrum of leukemia subtypes. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the clinical utility of DOT1L inhibition in leukemia.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 5. Validate User [ashpublications.org]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. Specific patterns of H3K79 methylation influence genetic interaction of oncogenes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Assessing the Specificity of SGC0946 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGC0946, a potent and selective inhibitor of the histone methyltransferase DOT1L, with other commonly used alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their cellular assays.
This compound is a chemical probe used to study the biological functions of DOT1L, an enzyme that methylates histone H3 on lysine 79 (H3K79).[1] Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL). This guide will delve into the specificity of this compound by comparing its performance against other DOT1L inhibitors, EPZ004777 and Pinometostat (EPZ5676), and by highlighting the use of a negative control, SGC0649.
Comparative Analysis of DOT1L Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki (in vitro) | Selectivity | Negative Control |
| This compound | DOT1L | 0.3 nM (IC50)[2][3] | >100-fold over other histone methyltransferases[2] | SGC0649 |
| EPZ004777 | DOT1L | 0.4 nM (IC50)[4][5] | >1,200-fold over other tested PMTs[5] | - |
| Pinometostat (EPZ5676) | DOT1L | 80 pM (Ki)[6] | >37,000-fold over non-MLL HMTs[7] | - |
| SGC0649 | DOT1L | 390 nM (IC50)[8] | Structurally related analog with significantly reduced DOT1L activity[8] | - |
Table 2: Cellular Activity
| Compound | Cell Line | Cellular IC50 (H3K79me2 reduction) | Cellular IC50 (Proliferation) | Key Downstream Effects |
| This compound | A431, MCF10A | 2.6 nM, 8.8 nM[9] | - | Reduces H3K79 dimethylation; selectively kills cells with MLL translocation.[2] |
| EPZ004777 | MV4-11, MOLM-13 | Concentration-dependent reduction[10] | Selective inhibition of MLL-rearranged cell lines[10] | Decreases HOXA9 and MEIS1 expression.[10] |
| Pinometostat (EPZ5676) | MV4-11, HL60 | 3 nM, 5 nM[6] | 3.5 nM (MV4-11)[6] | Reduces H3K79me2 levels and expression of MLL-fusion target genes.[7][11] |
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action and the methods for assessing specificity, the following diagrams illustrate the DOT1L signaling pathway, a typical experimental workflow, and a comparative overview of the inhibitors.
Figure 1: DOT1L Signaling Pathway and Inhibition by this compound.
Figure 2: Workflow for Assessing DOT1L Inhibitor Specificity.
References
- 1. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SGC0946 in a Laboratory Setting
Understanding SGC0946: A Profile
This compound is a complex organic molecule used in biomedical research, particularly in studies related to cancer and epigenetics.[1][2][3] A summary of its key chemical and physical properties is provided below to inform safe handling and disposal procedures.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₄₀BrN₇O₄ | [1] |
| Molecular Weight | 618.6 g/mol | [1] |
| CAS Number | 1561178-17-3 | [1] |
| Appearance | Solid powder | [4] |
| Storage | -20°C for long-term storage | [1][4] |
| Solubility | Soluble in DMSO, not in water | [4] |
| Stability | Stable for at least 4 years when stored properly | [1] |
Although one safety data sheet indicates that this compound is not classified as a hazardous substance, it is crucial to treat all research chemicals with a high degree of caution. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled as a potentially hazardous material.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste. This protocol is based on general guidelines for hazardous waste management in a laboratory setting.[5][6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper should also be disposed of as hazardous solid waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) must be collected in a separate, sealed, and properly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
4. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO) three times.[5]
-
Collect the rinsate as hazardous liquid waste.[5]
-
After rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced or removed.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound can be visualized as follows:
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medkoo.com [medkoo.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. forensicresources.org [forensicresources.org]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling SGC0946
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for SGC0946 with specific quantitative data on personal protective equipment (PPE) performance was not found. The following guidance is based on the known properties of this compound as a potent research compound and established best practices for handling such materials. It is imperative to supplement this information with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
This compound is a highly potent and selective inhibitor of the DOT1L methyltransferase, requiring careful handling to minimize exposure. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Due to its potency, a stringent PPE protocol is mandatory when handling this compound in both solid form and in solution. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from dust particles and splashes of solutions. |
| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles. | Prevents inhalation of the potent compound. |
Logistical and Storage Information
Proper storage and preparation of this compound are crucial for maintaining its integrity and ensuring safety.
| Parameter | Guideline | Notes |
| Storage Temperature | Long-term: -20°C. | Protect from light. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water. | Prepare stock solutions in a certified chemical fume hood. |
| Appearance | Solid. | Handle as a fine powder, which can be easily aerosolized. |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are designed to minimize exposure and ensure the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment (e.g., microbalance, spatulas, vials, solvents) and place them within the designated handling area.
-
Have a dedicated chemical waste container ready.
-
-
Handling the Solid Compound:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or glove box to contain any dust.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the primary container immediately after use.
-
-
Preparing Solutions:
-
When dissolving this compound in DMSO, add the solvent to the solid to minimize the risk of generating dust.
-
Cap the vial tightly and vortex or sonicate to ensure complete dissolution.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution (if available and validated) or a cleaning agent recommended by your EHS department.
-
Remove the remaining PPE and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Dispose of all contaminated solid materials, including pipette tips, vials, and PPE, in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a sealed and clearly labeled hazardous waste container.
-
Do not pour any this compound-containing solutions down the drain.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
